9-Fluorenone-1-boronic acid
Description
Properties
IUPAC Name |
(9-oxofluoren-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOKHBOOTOGTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3C2=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400706 | |
| Record name | 9-Fluorenone-1-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194470-10-5 | |
| Record name | 9-Fluorenone-1-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 9-Fluorenone-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 9-Fluorenone-1-boronic acid, a valuable building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and in-depth characterization of this compound, presenting quantitative data in accessible formats and visualizing key processes. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and utilize 9-Fluorenone-1-boronic acid in their research endeavors.
Introduction
9-Fluorenone and its derivatives are a class of compounds that have garnered significant interest due to their unique electronic and photophysical properties. The rigid, planar structure of the fluorenone core makes it an attractive scaffold for the development of advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent probes. In the realm of medicinal chemistry, the fluorenone moiety is present in various biologically active molecules.
The introduction of a boronic acid group at the 1-position of the 9-fluorenone scaffold, yielding (9-Oxofluoren-1-yl)boronic acid (CAS No. 194470-10-5), significantly enhances its synthetic versatility. Boronic acids are exceptionally useful intermediates, most notably for their participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The ability to functionalize the 1-position of the fluorenone core opens up new avenues for the design and synthesis of novel drug candidates and functional materials.
This guide will focus on the practical aspects of preparing and characterizing 9-Fluorenone-1-boronic acid, providing a foundation for its application in further research and development.
Synthesis of 9-Fluorenone-1-boronic acid
The synthesis of 9-Fluorenone-1-boronic acid is a multi-step process that begins with the commercially available fluorene. The general synthetic strategy involves the oxidation of fluorene to 9-fluorenone, followed by selective functionalization at the 1-position to introduce a leaving group (typically a halogen), and finally, the conversion of this functional group to the boronic acid moiety.
Step 1: Synthesis of 9-Fluorenone
The oxidation of fluorene to 9-fluorenone is a common and well-established reaction. Various methods have been reported, with aerobic oxidation in the presence of a base being a widely used and efficient approach.
Experimental Protocol: Aerobic Oxidation of Fluorene
A detailed and scalable method for the synthesis of 9-fluorenone involves the use of potassium hydroxide in tetrahydrofuran (THF) with air as the oxidant. This procedure consistently provides high yields and purity.
-
Materials:
-
Fluorene
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fluorene in THF. The recommended weight ratio of fluorene to THF is between 1:4 and 1:6.
-
To this solution, add potassium hydroxide. The molar ratio of fluorene to KOH can range from 1:0.5 to 1:2.5.
-
Stir the mixture vigorously at room temperature under a constant stream of air for a period of 1 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove any insoluble materials.
-
The filtrate is then concentrated under reduced pressure to remove the THF.
-
The resulting crude product is washed with water and dried to afford 9-fluorenone as a yellow solid.
-
-
Expected Yield and Purity: This method has been reported to yield 9-fluorenone in the range of 98-99% with a purity of 99-99.5%.[1]
Step 2: Synthesis of 1-Bromo-9-fluorenone
The next crucial step is the selective bromination of 9-fluorenone at the 1-position. This provides the necessary handle for the subsequent borylation reaction.
Experimental Protocol: Bromination of 9-Fluorenone
-
A specific, detailed experimental protocol for the direct bromination of 9-fluorenone to 1-bromo-9-fluorenone was not explicitly found in the searched literature. However, general methods for the synthesis of 1-substituted fluorenones are available and a plausible route would involve electrophilic aromatic substitution.
Step 3: Synthesis of 9-Fluorenone-1-boronic acid
The final step is the conversion of 1-bromo-9-fluorenone to 9-Fluorenone-1-boronic acid. Two primary methods are commonly employed for this type of transformation: palladium-catalyzed borylation and lithium-halogen exchange followed by reaction with a borate ester.
2.3.1. Method A: Palladium-Catalyzed Borylation
This method involves the use of a palladium catalyst, a diboron reagent (such as bis(pinacolato)diboron, B₂pin₂), and a base.
Experimental Protocol: Palladium-Catalyzed Borylation of 1-Bromo-9-fluorenone
-
A specific, detailed experimental protocol for the palladium-catalyzed borylation of 1-bromo-9-fluorenone was not explicitly found in the searched literature. The following is a general procedure based on known methods for aryl halide borylation.
-
Materials:
-
1-Bromo-9-fluorenone
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
A suitable base (e.g., potassium acetate, KOAc)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-9-fluorenone, bis(pinacolato)diboron, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure.
-
The resulting crude boronate ester is then hydrolyzed (e.g., with an aqueous acid) to yield 9-Fluorenone-1-boronic acid.
-
Purification is typically achieved by recrystallization or column chromatography.
-
2.3.2. Method B: Lithium-Halogen Exchange
This method involves the reaction of 1-bromo-9-fluorenone with an organolithium reagent at low temperature, followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis of 9-Fluorenone-1-boronic acid via Lithium-Halogen Exchange
-
A specific, detailed experimental protocol for this reaction was not explicitly found in the searched literature. The following is a general procedure based on established methods.
-
Materials:
-
1-Bromo-9-fluorenone
-
An organolithium reagent (e.g., n-butyllithium or t-butyllithium)
-
A trialkyl borate (e.g., trimethyl borate or triisopropyl borate)
-
Anhydrous ethereal solvent (e.g., diethyl ether or THF)
-
Aqueous acid for workup (e.g., HCl)
-
-
Procedure:
-
Dissolve 1-bromo-9-fluorenone in the anhydrous ethereal solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent dropwise, maintaining the low temperature.
-
After stirring for a short period to ensure complete lithium-halogen exchange, add the trialkyl borate dropwise.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction by adding aqueous acid.
-
Extract the product into an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude 9-Fluorenone-1-boronic acid can be purified by recrystallization.
-
Characterization of 9-Fluorenone-1-boronic acid
Physical and Chemical Properties
| Property | Value |
| IUPAC Name | (9-Oxofluoren-1-yl)boronic acid |
| CAS Number | 194470-10-5 |
| Molecular Formula | C₁₃H₉BO₃ |
| Molecular Weight | 224.02 g/mol |
| Appearance | Expected to be a solid |
| Purity | Commercially available with >95% purity[2] |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The protons on the boronic acid-substituted ring will show distinct shifts and coupling patterns compared to the unsubstituted ring. The B(OH)₂ protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. |
| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. The carbonyl carbon (C9) is expected around 194 ppm. The carbon attached to the boron atom (C1) will be observed, and its chemical shift will be influenced by the boronic acid group. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 224.02 would be expected. Fragmentation patterns would likely involve the loss of water and the boronic acid group. |
| Infrared (IR) | A strong absorption band for the C=O stretch of the ketone is expected around 1710-1720 cm⁻¹. A broad absorption for the O-H stretch of the boronic acid group is expected in the region of 3200-3600 cm⁻¹. B-O stretching vibrations are typically observed in the 1300-1400 cm⁻¹ region. Aromatic C-H stretching is expected above 3000 cm⁻¹. |
Visualization of Synthetic Workflow
The overall synthetic process can be visualized as a three-step sequence.
Caption: Synthetic workflow for 9-Fluorenone-1-boronic acid.
Logical Relationship of Characterization Techniques
The characterization of the final product relies on a combination of spectroscopic techniques to confirm its structure and purity.
Caption: Interrelation of characterization techniques.
Conclusion
This technical guide has outlined the synthesis and characterization of 9-Fluorenone-1-boronic acid. While detailed experimental protocols and specific characterization data for the final borylation step and the product itself are not widely published, this document provides a robust framework based on established chemical principles and available data for the precursor. The synthetic route through the oxidation of fluorene and subsequent functionalization is a viable pathway. The characterization methods described are standard for confirming the identity and purity of such compounds. 9-Fluorenone-1-boronic acid remains a compound of significant interest for researchers in drug discovery and materials science, and the information provided here serves as a valuable resource for its preparation and use in further synthetic applications.
References
An In-depth Technical Guide to the Physicochemical Properties of (9-oxofluoren-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9-oxofluoren-1-yl)boronic acid is a specialized organic compound that belongs to the extensive family of aryl boronic acids. These compounds are distinguished by the presence of a boronic acid functional group (-B(OH)₂) attached to an aromatic ring system. The fluorenone core of this particular molecule provides a rigid, planar, and electron-deficient aromatic scaffold, making it an attractive building block in medicinal chemistry and materials science. Boronic acids are renowned for their versatility in organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[1][2]
In the realm of drug discovery, the boronic acid moiety is of significant interest. It can act as a bioisostere for other functional groups and is capable of forming reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems.[1] Furthermore, the boron atom's ability to interact with active site serine residues has led to the development of potent enzyme inhibitors.[3] This guide provides a comprehensive overview of the known physicochemical properties of (9-oxofluoren-1-yl)boronic acid, alongside general experimental protocols and its applications in scientific research.
Physicochemical Properties
While specific experimental data for (9-oxofluoren-1-yl)boronic acid is not extensively published, its fundamental properties can be established from supplier information and computational models. The general behavior of this compound can also be inferred from the well-documented characteristics of related aryl boronic acids.
Core Compound Information
The fundamental identifiers and computed properties for (9-oxofluoren-1-yl)boronic acid are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (9-oxofluoren-1-yl)boronic acid | [4] |
| CAS Number | 194470-10-5 | [4] |
| Molecular Formula | C₁₃H₉BO₃ | [5] |
| Molecular Weight | 224.02 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | [5] |
| Computed LogP | 0.5778 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
General Physicochemical Characteristics of Aryl Boronic Acids
| Property | General Description and Expected Behavior for (9-oxofluoren-1-yl)boronic acid |
| Melting Point | Aryl boronic acids are typically crystalline solids with relatively high melting points, often above 150 °C. The melting point can be influenced by the presence of impurities and the degree of dehydration to the corresponding boroxine. |
| Solubility | The solubility of aryl boronic acids varies significantly with the solvent. They generally exhibit low to moderate solubility in water and non-polar organic solvents. Higher solubility is often observed in polar aprotic solvents such as THF, DMF, and DMSO, as well as in alcohols like methanol and ethanol. The fluorenone core may further influence solubility. |
| pKa | The pKa of aryl boronic acids typically falls within the range of 8 to 10. The acidity is due to the Lewis acidic nature of the boron atom, which accepts a hydroxide ion to form a tetrahedral boronate species. The electron-withdrawing nature of the fluorenone system might slightly lower the pKa of (9-oxofluoren-1-yl)boronic acid compared to simpler aryl boronic acids.[1] |
| Stability | A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating or in non-polar solvents. This is a reversible process. They are also susceptible to oxidative degradation, particularly in the presence of reactive oxygen species.[6][7][8] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment. |
Experimental Protocols
Detailed, validated experimental protocols for (9-oxofluoren-1-yl)boronic acid are not widely published. However, based on established methods for the synthesis and analysis of aryl boronic acids, the following general procedures can be considered representative.
Synthesis of Aryl Boronic Acids
A common and effective method for the synthesis of aryl boronic acids is the reaction of an aryl organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.
General Protocol for the Synthesis of (9-oxofluoren-1-yl)boronic acid:
-
Formation of the Organometallic Reagent: 1-bromo-9-fluorenone is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature, typically -78 °C. An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange, generating the corresponding aryllithium species.
-
Borylation: A trialkyl borate, commonly trimethyl borate or triisopropyl borate, is added to the cold solution of the aryllithium reagent. The reaction mixture is stirred at low temperature for a period of time before being allowed to warm to room temperature.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid. This hydrolyzes the borate ester intermediate to yield the desired boronic acid.
-
Work-up and Purification: The product is typically extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Analytical Characterization
The identity and purity of (9-oxofluoren-1-yl)boronic acid can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the aromatic proton signals of the fluorenone core and the hydroxyl protons of the boronic acid group. The hydroxyl protons may appear as a broad singlet and can exchange with deuterium in deuterated solvents like D₂O or methanol-d₄.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹¹B NMR: A characteristic technique for boron-containing compounds, which can confirm the presence and electronic environment of the boron atom.
-
Note on Sample Preparation: Boronic acids can form boroxines in solution, which can lead to complex or broad NMR spectra. To obtain sharper signals, it is often recommended to run the NMR in a solvent that can break up these oligomers, such as methanol-d₄ or DMSO-d₆.[9]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The mass spectrum may show the molecular ion peak [M+H]⁺ or other adducts depending on the solvent system used.
Applications and Workflows
(9-oxofluoren-1-yl)boronic acid is primarily utilized as a building block in organic synthesis, with significant potential in drug discovery and materials science.
Suzuki-Miyaura Cross-Coupling
The most prominent application of aryl boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate.
Role in Drug Discovery
Boronic acid-containing molecules are of great interest in medicinal chemistry. The general workflow for utilizing a building block like (9-oxofluoren-1-yl)boronic acid in a drug discovery program is outlined below.
Boronic Acids as Enzyme Inhibitors
The boronic acid moiety can act as a warhead in the design of enzyme inhibitors, particularly for serine proteases. The empty p-orbital of the boron atom can accept a lone pair of electrons from the hydroxyl group of a serine residue in the enzyme's active site, forming a stable, tetrahedral covalent adduct. This interaction can effectively block the enzyme's catalytic activity.
Conclusion
(9-oxofluoren-1-yl)boronic acid is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. While specific, experimentally determined physicochemical data for this compound are not widely available, its properties can be reasonably inferred from the general characteristics of aryl boronic acids. Its primary utility lies in its role as a versatile building block in cross-coupling reactions, enabling the synthesis of complex molecular architectures. As research in medicinal chemistry continues to evolve, the application of specialized boronic acids like (9-oxofluoren-1-yl)boronic acid is expected to expand, contributing to the discovery of new therapeutic agents.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 9-Fluorenone-1-boronic acid [synhet.com]
- 5. chemscene.com [chemscene.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
An In-depth Technical Guide to 9-Fluorenone-1-boronic acid (CAS: 194470-10-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Fluorenone-1-boronic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its applications in drug discovery.
Chemical and Physical Properties
9-Fluorenone-1-boronic acid is a derivative of fluorenone, a tricyclic aromatic ketone. The introduction of a boronic acid group at the 1-position makes it a valuable reagent for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.
Table 1: General and Physical Properties of 9-Fluorenone-1-boronic acid
| Property | Value | Reference |
| CAS Number | 194470-10-5 | [1][2][3] |
| IUPAC Name | (9-Oxofluoren-1-yl)boronic acid | [1][2] |
| Molecular Formula | C₁₃H₉BO₃ | [4] |
| Molecular Weight | 224.02 g/mol | [4] |
| Appearance | White powder | [5] |
| Purity | Typically >95% | [2][6] |
| Storage | Store at 0-8 °C | [6] |
Table 2: Computed and Spectral Data for 9-Fluorenone (Parent Compound)
| Property | Value | Reference |
| Melting Point | 84 °C | [7][8] |
| Boiling Point | 341.5 °C | [7][8] |
| Solubility | Insoluble in water; Soluble in alcohol, acetone, benzene; Very soluble in ether, toluene. | [7][8] |
| ¹H NMR (CDCl₃) | Signals for aromatic protons typically appear between δ 7.2 and 7.8 ppm. | [9][10][11] |
| ¹³C NMR | Carbonyl carbon signal is a key feature. | [12] |
Synthesis and Reactivity
The synthesis of substituted fluorenones can be achieved through various methods, including intramolecular cyclization of biarylcarboxylic acids and palladium-catalyzed carbonylative reactions.[13] The preparation of 1-substituted fluorenones, the precursors to the corresponding boronic acids, can be accomplished via Suzuki coupling, benzyne chemistry, or the Hoffmann rearrangement.[14]
A common synthetic route to aryl boronic acids involves the reaction of an aryl halide (e.g., 1-bromofluorenone) with an organolithium reagent followed by quenching with a trialkyl borate.
Key Applications in Research and Development
9-Fluorenone-1-boronic acid serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Drug Discovery and Medicinal Chemistry
The fluorene nucleus is a core component of various bioactive compounds, and its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibiotic, and antiviral properties.[1][15] Boronic acids themselves are increasingly incorporated into drug candidates to enhance potency and improve pharmacokinetic profiles.[16]
-
Antiviral Agents: Fluorenone derivatives have shown activity against a range of viruses. Tilorone, a well-known fluorenone-based molecule, is a broad-spectrum antiviral.[1] More recently, fluorenone-based sulfonamides have been investigated as inhibitors of SARS-CoV-2 proteases.[1]
-
Anticancer Agents: Certain fluorenone derivatives have been shown to inhibit the proliferation of tumor cells and act as topoisomerase inhibitors.[15]
-
Antimicrobial and Antifungal Agents: The fluorene scaffold is present in many compounds with antimicrobial and antibiofilm activity.[15][17]
The value of boronic acids in drug discovery lies in their ability to participate in reactions like the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl systems that are often key to the interaction with biological targets.[18]
Materials Science
The inherent fluorescence and electronic properties of the fluorene unit make it a valuable component in the development of advanced materials such as organic light-emitting diodes (OLEDs) and conductive polymers.[19] 9-Fluorenone-1-boronic acid can be used to introduce the fluorenone moiety into larger conjugated systems, allowing for the fine-tuning of the electronic and optical properties of these materials.
Experimental Protocols
While a specific, detailed protocol for a reaction using 9-Fluorenone-1-boronic acid is not available in the cited literature, a general procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted by researchers for their specific substrates and catalysts.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is based on established methods for the Suzuki-Miyaura reaction.[20][21][22]
Reaction Scheme:
General Suzuki-Miyaura Reaction
Materials:
-
9-Fluorenone-1-boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., 10% Pd on carbon)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of dimethylformamide and water)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), 9-Fluorenone-1-boronic acid (1.2-1.5 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (typically 1-5 mol%).
-
The vessel is evacuated and backfilled with an inert gas several times.
-
Add the degassed solvent mixture.
-
The reaction mixture is heated with stirring for a specified time (e.g., 30 minutes to several hours) and at a specific temperature, which may be optimized for the substrates. Microwave heating can also be employed to accelerate the reaction.[23]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is typically filtered to remove the catalyst, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow from starting materials to applications for 9-Fluorenone-1-boronic acid.
From Synthesis to Application
The following workflow outlines a typical process for utilizing 9-Fluorenone-1-boronic acid in a research setting.
Typical Research Workflow
Safety Information
Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information. As a general guide:
-
Hazard Statements: May cause skin and serious eye irritation.[4]
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.
This technical guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive understanding of the chemical's properties and safe handling procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-Fluorenone-1-boronic acid [synhet.com]
- 3. 9-FLUORENONE-1-BORONIC ACID | 194470-10-5 [amp.chemicalbook.com]
- 4. 194470-10-5 | (9-Oxo-9H-fluoren-1-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]
- 5. pdf.blucher.com.br [pdf.blucher.com.br]
- 6. (9-oxo-9H-fluoren-1-yl)boronic acid 95% | CAS: 194470-10-5 | AChemBlock [achemblock.com]
- 7. Fluorenone - Wikipedia [en.wikipedia.org]
- 8. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bmse000521 9-fluorenone at BMRB [bmrb.io]
- 10. homework.study.com [homework.study.com]
- 11. 9-Fluorenone(486-25-9) 1H NMR [m.chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Fluorenone synthesis [organic-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
- 15. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. mdpi.com [mdpi.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 23. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Spectroscopic and Synthetic Profile of 9-Fluorenone-1-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 9-Fluorenone-1-boronic acid (CAS No: 194470-10-5). Due to the limited availability of complete, publicly accessible experimental data for 9-Fluorenone-1-boronic acid in a single, citable source, this guide furnishes available data for the parent compound, 9-fluorenone, for comparative analysis. It also outlines a plausible synthetic route and expected spectroscopic characteristics of the title compound based on established chemical principles and available information from chemical suppliers.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of 9-Fluorenone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.28 | ddd | 2H | H-2, H-7 |
| 7.48 | td | 2H | H-3, H-6 |
| 7.52 | dd | 2H | H-1, H-8 |
| 7.64 | dd | 2H | H-4, H-5 |
Solvent: CDCl₃, Reference: TMS
Table 2: ¹³C NMR Spectroscopic Data of 9-Fluorenone
| Chemical Shift (δ) ppm | Assignment |
| 120.3 | C-4, C-5 |
| 124.2 | C-1, C-8 |
| 129.0 | C-3, C-6 |
| 134.0 | C-2, C-7 |
| 134.5 | C-4a, C-4b |
| 144.2 | C-8a, C-9a |
| 193.8 | C-9 (C=O) |
Solvent: CDCl₃, Reference: TMS
Table 3: IR Spectroscopic Data of 9-Fluorenone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3080 | w | C-H stretch (aromatic) |
| 1710-1720 | s | C=O stretch (ketone) |
| 1610 | m | C=C stretch (aromatic) |
| 1450 | m | C=C stretch (aromatic) |
| 740 | s | C-H bend (ortho-disubstituted) |
s = strong, m = medium, w = weak
Table 4: Mass Spectrometry Data of 9-Fluorenone
| m/z | Relative Intensity (%) | Assignment |
| 180 | 100 | [M]⁺ |
| 152 | 25 | [M-CO]⁺ |
| 151 | 15 | [M-CO-H]⁺ |
| 126 | 5 | [C₁₀H₆]⁺ |
Predicted Spectroscopic Data for 9-Fluorenone-1-boronic acid
Based on the structure of 9-Fluorenone-1-boronic acid, the following spectroscopic features are anticipated:
-
¹H NMR: The introduction of the boronic acid group at the C-1 position will break the symmetry of the fluorenone core, leading to a more complex spectrum with distinct signals for each aromatic proton. The protons on the same ring as the boronic acid will be the most affected. A broad singlet corresponding to the B(OH)₂ protons is also expected, which is typically exchangeable with D₂O.
-
¹³C NMR: Similar to the proton NMR, the carbon spectrum will show more than the seven signals observed for 9-fluorenone due to the loss of symmetry. The C-1 carbon bearing the boronic acid group is expected to be significantly shifted.
-
IR: The spectrum will retain the characteristic strong C=O stretch of the fluorenone core (around 1710-1720 cm⁻¹). Additionally, a broad O-H stretching band from the boronic acid group is expected in the region of 3200-3600 cm⁻¹, and a B-O stretching band around 1350 cm⁻¹.
-
MS: The mass spectrum should show a molecular ion peak corresponding to the exact mass of 9-Fluorenone-1-boronic acid (C₁₃H₉BO₃, MW: 224.02 g/mol ). Fragmentation may involve the loss of water and CO.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 9-Fluorenone-1-boronic acid, based on common methodologies for similar compounds.
Synthesis of 9-Fluorenone-1-boronic acid
A plausible synthetic route to 9-Fluorenone-1-boronic acid involves the Miyaura borylation of 1-bromo-9-fluorenone.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 9-Fluorenone-1-boronic acid.
Protocol:
-
To a solution of 1-bromo-9-fluorenone (1.0 equiv) in anhydrous 1,4-dioxane are added bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is then heated at 80 °C under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product, 9-fluorenone-1-boronic acid pinacol ester, is purified by column chromatography on silica gel.
-
The purified pinacol ester is then subjected to hydrolysis, for example, by stirring with an aqueous acid solution (e.g., 1 M HCl) in a suitable solvent like acetone or THF, to yield the final product, 9-Fluorenone-1-boronic acid.
-
The product is isolated by filtration or extraction and can be further purified by recrystallization.
Spectroscopic Analysis
Diagram of Analytical Workflow
Caption: General workflow for spectroscopic analysis.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of 9-Fluorenone-1-boronic acid (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
The data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectra.
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Alternatively, a KBr pellet of the sample can be prepared and analyzed.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
The mass spectrum is recorded, typically in positive or negative ion mode, to determine the mass-to-charge ratio of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Conclusion
9-Fluorenone-1-boronic acid is a valuable building block in organic synthesis, particularly for the development of novel materials and pharmaceutical agents. While a complete, publicly available dataset of its spectroscopic properties is currently lacking, this guide provides a foundational understanding based on the well-characterized parent compound, 9-fluorenone, and established principles of organic chemistry. The provided synthetic and analytical protocols offer a practical framework for researchers working with this and related compounds. Further experimental investigation and publication of the complete spectroscopic data for 9-Fluorenone-1-boronic acid would be a valuable contribution to the scientific community.
The Advent of Fluorenone Boronic Acids: A Technical Guide to Their Synthesis, Properties, and Applications
For Immediate Release
A pivotal class of organic compounds, fluorenone boronic acids and their derivatives have steadily gained prominence in the realms of materials science and drug discovery. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery, historical background, synthetic methodologies, and diverse applications of these versatile molecules.
Executive Summary
Fluorenone boronic acids represent a unique convergence of the rigid, electron-accepting fluorenone core and the synthetically versatile boronic acid functional group. This combination has unlocked new frontiers in the development of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs), and has shown promise in the design of novel therapeutic agents. While the definitive "discovery" of fluorenone boronic acids is not pinpointed to a single seminal publication, their emergence in the scientific literature in the mid-1990s coincides with the burgeoning field of organic electronics. An early example of their application can be found in the study of the photophysical properties of 1-arylfluorenone derivatives, which utilized 9-fluorenone-1-boronic acid as a key intermediate. This guide will delve into the established synthetic routes to these compounds, their key chemical and physical properties, and their most significant applications, supported by detailed experimental protocols and logical diagrams.
Historical Background and Discovery
The history of fluorenone boronic acids is intrinsically linked to the broader development of boronic acid chemistry and the exploration of fluorene-based materials. While boronic acids were first synthesized by Edward Frankland in 1860, their widespread use in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, surged in the latter half of the 20th century.
The specific class of fluorenone boronic acids appears to have emerged from the demand for novel building blocks in materials science. The fluorenone core, with its inherent fluorescence and electron-accepting properties, was a prime candidate for creating materials with tailored optoelectronic characteristics for applications such as OLEDs. The functionalization of the fluorenone scaffold with a boronic acid group provided a crucial synthetic handle to construct complex molecular architectures through reliable C-C bond-forming reactions.
While a singular "discovery" paper is not readily identifiable, the commercial availability of compounds like 9-Fluorenone-1-boronic acid (CAS 194470-10-5) and its documented use in the mid-1990s, for instance in photophysical studies by Demeter and coworkers in 1997, marks their establishment as valuable research chemicals. Their development can be seen as a logical progression, combining the known utility of aryl boronic acids with the desirable properties of the fluorenone moiety to meet the growing needs of advanced materials research.
Synthesis of Fluorenone Boronic Acids
The synthesis of fluorenone boronic acids typically begins with a halogenated fluorenone precursor, most commonly a bromofluorenone. Two primary strategies are then employed to introduce the boronic acid functionality: lithium-halogen exchange followed by quenching with a borate ester, and palladium-catalyzed borylation.
Preparation of Bromofluorenone Precursors
The regioselective bromination of fluorenone is the initial key step. Direct bromination of 9-fluorenone can yield a mixture of products, but specific isomers can be favored under controlled conditions. For example, 2-bromofluorenone and 2,7-dibromofluorenone are common starting materials.
Synthetic Route 1: Lithium-Halogen Exchange
This classic method involves the reaction of a bromofluorenone with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures to form a highly reactive fluorenonyl-lithium intermediate. This intermediate is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired fluorenone boronic acid.
Synthetic Route 2: Palladium-Catalyzed Borylation
The Miyaura borylation reaction offers a milder and more functional-group-tolerant alternative. In this method, a bromofluorenone is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This reaction typically yields the pinacol ester of the fluorenone boronic acid, which can be used directly in subsequent reactions or hydrolyzed to the free boronic acid if required.
Properties and Characterization
Fluorenone boronic acids are typically yellow crystalline solids. Their chemical and physical properties are dictated by both the fluorenone core and the boronic acid moiety.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 9-Fluorenone-1-boronic acid | 194470-10-5 | C₁₃H₉BO₃ | 224.02 |
| 9-Fluorenone-2-boronic acid | 834545-21-0 | C₁₃H₉BO₃ | 224.02 |
| 9-Fluorenone-4-boronic acid | 834545-23-2 | C₁₃H₉BO₃ | 224.02 |
Table 1: Physicochemical Properties of Selected Fluorenone Boronic Acids
Characterization of these compounds relies on standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the molecular structure and the presence of the boronic acid group.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) of the fluorenone and the O-H stretch of the boronic acid.
Applications
The synthetic utility of fluorenone boronic acids primarily stems from their participation in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and polycyclic aromatic systems.
Materials Science: OLEDs
In the field of organic electronics, fluorenone boronic acids are valuable precursors for the synthesis of electron-transporting and light-emitting materials for OLEDs. The fluorenone unit imparts desirable thermal stability and electron-accepting properties, while the boronic acid allows for the facile introduction of other aromatic moieties to tune the photophysical and electronic properties of the final material. These materials are crucial for achieving high efficiency and long operational lifetimes in blue and green emitting OLEDs.
Medicinal Chemistry
While less explored than in materials science, fluorenone boronic acids hold potential in drug discovery. The fluorenone scaffold is present in some biologically active molecules, and the boronic acid group is a known pharmacophore, most notably in the proteasome inhibitor bortezomib. The ability of boronic acids to form reversible covalent bonds with diols makes them attractive for designing enzyme inhibitors and biosensors. The combination of the fluorenone core with a boronic acid moiety could lead to the development of novel anticancer, antiviral, or antimicrobial agents.
Experimental Protocols
Synthesis of 9-Fluorenone-2-boronic acid pinacol ester via Miyaura Borylation
Materials:
-
2-Bromo-9-fluorenone
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-9-fluorenone (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 9-fluorenone-2-boronic acid pinacol ester.
Suzuki-Miyaura Coupling of 9-Fluorenone-2-boronic acid pinacol ester with an Aryl Bromide
Materials:
-
9-Fluorenone-2-boronic acid pinacol ester
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene/Ethanol solvent mixture
Procedure:
-
To a round-bottom flask, add the 9-fluorenone-2-boronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 3:1 mixture of toluene and ethanol.
-
Add the 2M aqueous Na₂CO₃ solution.
-
Heat the biphasic mixture to reflux (approximately 80-90 °C) and stir vigorously for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield the desired biaryl product.
Conclusion and Future Outlook
Fluorenone boronic acids have established themselves as indispensable building blocks in the synthesis of advanced organic materials. Their historical development, while not marked by a single event, reflects the logical progression of synthetic chemistry to meet the demands of emerging technologies. The robust and versatile synthetic routes to these compounds, coupled with their unique electronic and photophysical properties, have solidified their role in the development of high-performance OLEDs. Looking forward, the exploration of fluorenone boronic acids in medicinal chemistry presents an exciting and largely untapped frontier. The continued development of novel synthetic methodologies and a deeper understanding of the structure-property relationships of their derivatives will undoubtedly lead to new and innovative applications in both materials science and human health.
Unveiling the Photophysical Properties of 9-Fluorenone-1-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Photophysical Data
A definitive quantum yield for 9-Fluorenone-1-boronic acid has not been reported in the surveyed scientific literature. However, the photophysical properties of the parent compound, 9-fluorenone, and its substituted derivatives provide valuable context. 9-fluorenone itself is known to be a weakly fluorescent molecule.[1] The introduction of substituents onto the fluorenone core can significantly influence its photophysical properties, including its fluorescence quantum yield.
For context, the quantum yield of the parent 9-fluorenone and a related derivative are presented in the table below. It is important to note that the boronic acid functional group at the 1-position will likely alter the electronic properties and, consequently, the quantum yield of the fluorenone core.
| Compound | Solvent | Quantum Yield (Φ) | Reference |
| 9-Fluorenone | Acetonitrile | 0.027 | [1] |
| 9-Fluorenone | Hexane | ~0.0 (near 100% triplet quantum yield) | [2] |
Experimental Protocol: Determination of Fluorescence Quantum Yield
The most widely accepted and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[3][4] This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
Principle
The fluorescence quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed. In the comparative method, solutions of the test sample and a standard are prepared with identical absorbance at the same excitation wavelength.[3] Under these conditions, it is assumed that both solutions absorb the same number of photons. Therefore, the ratio of the integrated fluorescence intensities of the sample and the standard is directly proportional to the ratio of their quantum yields.
The quantum yield of the unknown sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (η_sample / η_std)²
Where:
-
Φ_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.
Materials and Instrumentation
-
Fluorometer: A calibrated fluorescence spectrophotometer capable of measuring emission spectra.
-
UV-Vis Spectrophotometer: To prepare solutions of matching absorbance.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
Solvent: A high-purity, spectroscopic grade solvent in which both the sample and standard are soluble and stable.
-
Quantum Yield Standard: A well-characterized fluorescent molecule with a known and stable quantum yield in the chosen solvent. The emission range of the standard should ideally be close to that of the sample.
-
Test Compound: 9-Fluorenone-1-boronic acid.
Procedure
-
Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to 9-Fluorenone-1-boronic acid.
-
Preparation of Stock Solutions: Prepare stock solutions of both the test sample and the standard in the chosen solvent.
-
Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
Absorbance Measurements: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the diluted solutions of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Determine the slope of the resulting linear plots for both the sample (m_sample) and the standard (m_std).
-
-
Calculation of Quantum Yield: Calculate the quantum yield of the test sample using the modified equation that incorporates the slopes of the plots:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample / η_std)²
Visualization of a Potential Application Workflow
Boronic acids are known to interact with diols, such as those found in saccharides.[5][6] This interaction can be exploited to design fluorescent sensors where the binding event leads to a change in the fluorescence signal. The following diagram illustrates the general mechanism of a boronic acid-appended fluorophore acting as a sensor for diols. This represents a logical experimental workflow for a researcher investigating the potential applications of 9-Fluorenone-1-boronic acid.
Caption: General sensing mechanism of a boronic acid-based fluorescent probe for diols.
References
- 1. A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki-Miyaura coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 9-Fluorenone-1-boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 9-Fluorenone-1-boronic acid in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a framework for understanding its solubility based on structural analogy, and presents detailed experimental protocols for its determination. This guide is intended to empower researchers to systematically evaluate the solubility of this compound, a critical parameter for its application in organic synthesis, particularly in the development of novel therapeutics and functional materials.
Introduction to 9-Fluorenone-1-boronic acid
9-Fluorenone-1-boronic acid is a derivative of fluorenone, an aromatic ketone. The introduction of a boronic acid group at the 1-position makes it a valuable reagent in synthetic organic chemistry. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The fluorenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A thorough understanding of the solubility of 9-Fluorenone-1-boronic acid is crucial for optimizing reaction conditions, purification processes like recrystallization, and for its handling and storage.
Predicted Solubility Profile
9-Fluorenone is a moderately polar ketone that is known to be soluble in a range of organic solvents including ethanol, acetone, benzene, ether, and toluene, but insoluble in water.[1][2][3] The presence of the boronic acid group (-B(OH)₂) is expected to increase the overall polarity of the molecule. This suggests that 9-Fluorenone-1-boronic acid will likely retain solubility in polar aprotic and protic organic solvents. However, the boronic acid group also introduces the potential for intermolecular hydrogen bonding, which could influence its solubility in non-polar solvents. It is also important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can affect their solubility characteristics.[4]
Based on these considerations, 9-Fluorenone-1-boronic acid is expected to be soluble in solvents such as:
-
Ethers: Tetrahydrofuran (THF), 1,4-dioxane, diethyl ether
-
Ketones: Acetone, 3-pentanone[4]
-
Alcohols: Methanol, Ethanol
-
Chlorinated Solvents: Chloroform, Dichloromethane
-
Aromatic Hydrocarbons: Toluene (likely with heating)
-
Amides: Dimethylformamide (DMF), Dimethylacetamide (DMAc)
It is anticipated to have low solubility in non-polar aliphatic hydrocarbons like hexane and cyclohexane.
Quantitative Solubility Data
As previously stated, specific quantitative solubility data for 9-Fluorenone-1-boronic acid is not available in the reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data. The subsequent sections detail the protocols for obtaining this information.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method Used |
| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Toluene | 100 | Data to be determined | Data to be determined | Dynamic |
| n-Hexane | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. Two common methods for determining the solubility of a solid in an organic solvent are the dynamic (or synthetic) method and the equilibrium (or shake-flask) method.
This method is particularly useful for understanding the solubility of a compound at elevated temperatures, which is critical for designing recrystallization procedures. The protocol involves visually observing the temperature at which a known concentration of the solute completely dissolves upon controlled heating.[4][5][6]
4.1.1. Materials and Apparatus
-
9-Fluorenone-1-boronic acid (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (± 0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable ramp rate
-
Calibrated thermometer or thermocouple (± 0.1 °C)
-
Optional: Luminance probe or turbidimeter for automated detection
4.1.2. Procedure
-
Sample Preparation: Accurately weigh a specific amount of 9-Fluorenone-1-boronic acid into a glass vial. Add a precise volume or weight of the desired organic solvent to achieve a known concentration or mole fraction.[7] Add a small magnetic stir bar and seal the vial tightly.
-
Equilibration and Heating: Place the sealed vial in the controlled temperature bath. Begin stirring at a constant rate.[7]
-
Solubility Measurement: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).[7]
-
Observation: Continuously monitor the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.[5] Record this temperature.
-
Data Analysis: Repeat the measurement for several different concentrations. Plot the solubility temperature against the concentration to generate a solubility curve.
This method determines the solubility at a constant temperature and is considered the gold standard for thermodynamic solubility.[8]
4.2.1. Materials and Apparatus
-
9-Fluorenone-1-boronic acid (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (± 0.1 mg)
-
Screw-cap vials
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and pipettes
4.2.2. Procedure
-
Sample Preparation: Add an excess amount of solid 9-Fluorenone-1-boronic acid to a vial containing a known volume of the organic solvent. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., at 25 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[8]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. Carefully withdraw a clear aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved microparticles.[8]
-
Quantification: Prepare a series of standard solutions of 9-Fluorenone-1-boronic acid of known concentrations in the same solvent. Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC-UV or LC-MS.[8]
-
Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of 9-Fluorenone-1-boronic acid in the filtered supernatant, which represents its equilibrium solubility.
Visualizations
The following diagram illustrates the general workflow for determining the thermodynamic solubility of 9-Fluorenone-1-boronic acid using the shake-flask method.
The solubility of 9-Fluorenone-1-boronic acid is critical for its successful application in Suzuki-Miyaura coupling reactions. The reactants must be in the same phase for the catalytic cycle to proceed efficiently. The following diagram depicts a simplified Suzuki-Miyaura coupling reaction involving 9-Fluorenone-1-boronic acid.
References
Thermal Stability of 9-Fluorenone-1-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 9-Fluorenone-1-boronic acid. The information is compiled from available literature on the thermal analysis of related compounds, including fluorenone derivatives and arylboronic acids, to provide a robust understanding for researchers in drug development and materials science.
Introduction
9-Fluorenone-1-boronic acid is a bifunctional organic compound that incorporates the rigid, planar fluorenone core with a reactive boronic acid moiety. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and organic electronic materials. The thermal stability of this compound is a critical parameter, influencing its storage, handling, and processing conditions, as well as its performance in high-temperature applications. This guide summarizes the expected thermal behavior of 9-Fluorenone-1-boronic acid based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data of analogous structures.
Thermal Stability Data
Table 1: Summary of Thermal Properties of 9-Fluorenone and Related Compounds
| Compound | Method | Key Thermal Events | Temperature Range (°C) | Reference |
| 9-Fluorenone | Melting Point | Melting | 80-83 | [1][2] |
| 9-Fluorenone | Boiling Point | Boiling | 341.5 - 342 | [1][2] |
| Substituted Fluorenone Derivatives | TGA (5% mass loss) | Decomposition | 271 - 395 | [3] |
| Oligofluorene diboronic acids | TGA | Dehydration | 114 - 123 | [4] |
| Cross-linked Oligofluorene networks | TGA (5% weight loss) | Decomposition | 363 - 420 | [4] |
| Aromatic boronic acids | TGA | Decomposition | Highly variable, some stable up to 600 | [5] |
Based on this compiled data, the thermal decomposition of 9-Fluorenone-1-boronic acid is expected to proceed in two main stages:
-
Dehydration: The boronic acid group is prone to intermolecular dehydration at elevated temperatures to form a cyclic trimer anhydride, known as a boroxine. This process is typically observed in the range of 100-200°C and results in a mass loss corresponding to the removal of water molecules. For oligofluorene diboronic acids, this dehydration occurs around 114-123°C[4].
-
Decomposition of the Aromatic Core: Following dehydration, the fluorenone-boroxine structure is expected to be stable up to higher temperatures. The decomposition of the fluorenone core likely dictates the ultimate thermal stability. For various substituted fluorenone derivatives, the onset of significant decomposition (5% mass loss) is observed in a broad range of 271-395°C[3]. The cross-linked networks of oligofluorenes show decomposition onsets between 363°C and 420°C[4].
Experimental Protocols
Detailed methodologies for the key analytical techniques used to assess thermal stability are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass change associated with the decomposition of 9-Fluorenone-1-boronic acid.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum pan.
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of 9-Fluorenone-1-boronic acid.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a constant purge rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and isothermal segments. A common heating rate is 10°C/min.
-
-
Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic events such as melting and exothermic events such as crystallization or decomposition.
Proposed Thermal Decomposition Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathway of 9-Fluorenone-1-boronic acid and the general workflows for TGA and DSC analysis.
Caption: Proposed two-stage thermal decomposition of 9-Fluorenone-1-boronic acid.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 9-Fluorenone-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2]
9-Fluorenone and its derivatives are privileged scaffolds in medicinal chemistry and materials science due to their unique photophysical properties and biological activities. The ability to functionalize the fluorenone core at specific positions is crucial for the development of novel compounds. 9-Fluorenone-1-boronic acid is a key building block that allows for the introduction of various aryl and heteroaryl substituents at the 1-position of the fluorenone skeleton via the Suzuki-Miyaura coupling. This modification can significantly impact the molecule's electronic properties, steric profile, and biological interactions.
These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura coupling reactions utilizing 9-Fluorenone-1-boronic acid.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (in this case, 9-Fluorenone-1-boronic acid), activated by a base, transfers the fluorenonyl group to the Pd(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the 1-aryl-9-fluorenone product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Materials:
-
9-Fluorenone-1-boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 9-Fluorenone-1-boronic acid (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Add the chosen solvent or solvent mixture.
-
Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.
-
Catalyst Addition: Under a counterflow of inert gas, add the palladium catalyst (typically 1-5 mol%) and, if required, the phosphine ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified 1-aryl-9-fluorenone by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and determine the final yield.
Data Presentation
Since no specific experimental data for the Suzuki-Miyaura coupling of 9-Fluorenone-1-boronic acid was found, the following tables present generalized conditions and expected outcomes based on typical Suzuki-Miyaura reactions. These should be used as a starting point for reaction optimization.
Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range/Options | Notes |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity order: I > Br > OTf > Cl. |
| Boronic Acid | 1.0 - 1.5 equivalents | An excess of the boronic acid is often used. |
| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf), etc. |
| Ligand | Varies with catalyst | PPh₃, SPhos, XPhos, dppf, etc. |
| Base | 2 - 3 equivalents | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK. |
| Solvent | Toluene, Dioxane, DMF, THF, Acetonitrile/Water | The choice of solvent can significantly impact the reaction. |
| Temperature | 80 - 120 °C | Depends on the reactivity of the substrates and the solvent. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Table 2: Hypothetical Yields for Coupling of 9-Fluorenone-1-boronic acid with Various Aryl Bromides
This table is for illustrative purposes only and is based on general trends in Suzuki-Miyaura reactions. Actual yields will require experimental determination.
| Aryl Bromide Partner | Product | Expected Yield Range (%) |
| Bromobenzene | 1-Phenyl-9H-fluoren-9-one | 70 - 90 |
| 4-Bromoanisole | 1-(4-Methoxyphenyl)-9H-fluoren-9-one | 75 - 95 |
| 4-Bromotoluene | 1-(p-Tolyl)-9H-fluoren-9-one | 70 - 85 |
| 1-Bromo-4-nitrobenzene | 1-(4-Nitrophenyl)-9H-fluoren-9-one | 60 - 80 |
| 2-Bromopyridine | 1-(Pyridin-2-yl)-9H-fluoren-9-one | 50 - 75 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed- Inappropriate base or solvent- Low reaction temperature | - Use a fresh catalyst- Ensure thorough degassing- Screen different bases and solvents- Increase the reaction temperature |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Catalyst decomposition | - Improve inert atmosphere technique- Use a more stable catalyst/ligand system |
| Protodeboronation of Boronic Acid | - Presence of water- Inappropriate base | - Use anhydrous conditions if possible- Screen milder bases (e.g., K₃PO₄) |
| Difficult Purification | - Similar polarity of product and byproducts | - Optimize column chromatography conditions- Consider recrystallization |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of 1-aryl-9-fluorenones from 9-Fluorenone-1-boronic acid. By carefully selecting the reaction partners, catalyst, base, and solvent, a wide variety of fluorenone derivatives can be accessed. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement and optimize these important transformations in their own laboratories for applications in drug discovery and materials science. Further experimental work is necessary to establish specific, high-yielding conditions for the coupling of 9-Fluorenone-1-boronic acid with various aryl halides.
References
Application Notes and Protocols for the Use of 9-Fluorenone-1-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 9-Fluorenone-1-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are pivotal in the development of novel pharmaceuticals and advanced materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. 9-Fluorenone-1-boronic acid is a valuable reagent in this context, allowing for the introduction of the fluorenone moiety into a variety of molecular scaffolds. The fluorenone core is a key pharmacophore in numerous biologically active compounds and a fundamental component in the design of organic electronics and fluorescent materials.
General Reaction Scheme
The Suzuki-Miyaura coupling of 9-Fluorenone-1-boronic acid with an aryl halide (or pseudohalide) proceeds via a palladium-catalyzed cycle to form a new C-C bond, yielding a 1-aryl-9-fluorenone derivative.
Caption: General workflow for the Suzuki-Miyaura cross-coupling of 9-Fluorenone-1-boronic acid.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling of 9-Fluorenone-1-boronic acid with aryl halides. These protocols are based on established methodologies for Suzuki-Miyaura reactions and should be adapted and optimized for specific substrates.
Protocol 1: General Procedure with Palladium Acetate and Triphenylphosphine
This protocol is a robust starting point for a wide range of aryl bromides and iodides.
Materials:
-
9-Fluorenone-1-boronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-Fluorenone-1-boronic acid (1.1 equivalents), the aryl halide (1.0 equivalent), and n-propanol.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution of the solids.
-
To the solution, add palladium(II) acetate (0.003 equivalents) and triphenylphosphine (0.01 equivalents).
-
Add the 2M aqueous sodium carbonate solution (1.3 equivalents) and deionized water.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Procedure with Pd(dppf)Cl₂ for Challenging Substrates
This protocol is suitable for less reactive aryl chlorides or sterically hindered substrates.
Materials:
-
9-Fluorenone-1-boronic acid
-
Aryl halide
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine 9-Fluorenone-1-boronic acid (1.1 equivalents), the aryl halide (1.0 equivalent), and cesium carbonate (2.5 equivalents).
-
Add Pd(dppf)Cl₂ (0.05 equivalents).
-
Under an inert atmosphere, add anhydrous 1,4-dioxane and water (typically a 10:1 to 4:1 ratio of dioxane to water).
-
Seal the vessel and heat the reaction mixture to 85-100 °C overnight, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of various aryl halides with an excess of boronic acid, catalyzed by a palladium complex.[1]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd/NiFe₂O₄ (1) | K₂CO₃ | DMF/H₂O (1:1) | 0.25 | 98 |
| 2 | Bromobenzene | Pd/NiFe₂O₄ (1) | K₂CO₃ | DMF/H₂O (1:1) | 0.5 | 95 |
| 3 | 4-Bromoanisole | Pd/NiFe₂O₄ (1) | K₂CO₃ | DMF/H₂O (1:1) | 0.5 | 96 |
| 4 | 4-Bromotoluene | Pd/NiFe₂O₄ (1) | K₂CO₃ | DMF/H₂O (1:1) | 0.75 | 94 |
| 5 | 4-Chlorobenzonitrile | Pd/NiFe₂O₄ (1) | K₂CO₃ | DMF/H₂O (1:1) | 24 | 70 |
Note: The yields are based on reactions with phenylboronic acid and serve as a general guideline. Yields with 9-Fluorenone-1-boronic acid may vary.
Logical Workflow for Protocol Selection
The choice of protocol depends on the reactivity of the aryl halide coupling partner. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting a Suzuki-Miyaura coupling protocol.
Troubleshooting
-
Low Yield:
-
Ensure all reagents are pure and solvents are anhydrous (where specified).
-
Degas the reaction mixture thoroughly to remove oxygen, which can deactivate the palladium catalyst.
-
Increase the catalyst loading or try a different palladium precatalyst/ligand combination.
-
Vary the base and solvent system.
-
-
Homocoupling of Boronic Acid:
-
This can occur in the presence of oxygen. Ensure the reaction is run under a strictly inert atmosphere.
-
-
Protodeboronation (loss of the boronic acid group):
-
Use a milder base or anhydrous conditions. Potassium trifluoroborate salts can be more resistant to protodeboronation.[2]
-
Safety Information
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Bases such as sodium and cesium carbonate are irritants.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these protocols and considering the provided data and workflows, researchers can effectively utilize 9-Fluorenone-1-boronic acid to synthesize a wide array of valuable compounds for applications in drug discovery and materials science.
References
Synthesis of Novel Bioactive Derivatives from 9-Fluorenone-1-boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 9-fluorenone-1-boronic acid. The methodologies outlined herein focus on the preparation of key intermediates and their subsequent elaboration into bioactive molecules, specifically potent inducers of apoptosis in cancer cell lines.
Introduction
The 9-fluorenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Boronic acids are versatile synthetic intermediates, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][4] By combining the 9-fluorenone core with the synthetic utility of a boronic acid functional group at the 1-position, a platform is established for the generation of diverse libraries of novel chemical entities with therapeutic potential.
This application note details a synthetic pathway commencing from 9-fluorenecarboxylic acid to produce 9-fluorenone-1-boronic acid. Subsequently, a protocol for a Suzuki-Miyaura cross-coupling reaction is provided to exemplify the synthesis of biaryl derivatives. Furthermore, we present the synthesis of a known bioactive derivative, N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide, which has been identified as a potent inducer of apoptosis in several cancer cell lines.[5]
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step process, beginning with the synthesis of the key precursor, 9-fluorenone-1-carboxylic acid. This intermediate is then converted to the corresponding boronic acid. The 9-fluorenone-1-boronic acid can then be utilized in Suzuki-Miyaura cross-coupling reactions to generate novel biaryl derivatives. Alternatively, the 9-fluorenone-1-carboxylic acid can be converted to carboxamide derivatives with known biological activity.
Caption: Synthetic workflow for the generation of novel derivatives from 9-fluorenone-1-boronic acid.
Experimental Protocols
Protocol 1: Synthesis of 9-Fluorenone-1-carboxylic Acid
This protocol is a two-step process starting from the commercially available benzilic acid to first synthesize 9-fluorenecarboxylic acid, followed by its oxidation to 9-fluorenone-1-carboxylic acid.
Step 1a: Synthesis of 9-Fluorenecarboxylic Acid [6]
-
Suspend benzilic acid (45.6 g, 0.2 mol) in 700 mL of anhydrous, thiophene-free benzene in a 2-L three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
Cool the mixture in an ice bath until a crystalline mass forms.
-
To the stirred mixture, add anhydrous aluminum chloride (80 g, 0.6 mol) in one portion.
-
Heat the mixture to reflux and maintain this temperature for 3 hours.
-
Cool the reaction mixture and decompose it by the cautious addition of ice, followed by 400 mL of water and 200 mL of concentrated hydrochloric acid.
-
Remove the benzene by steam distillation.
-
Filter the hot mixture to collect the crude product.
-
Extract the crushed product with 400 mL of boiling 10% sodium carbonate solution, filter, and repeat the extraction with an additional 200 mL of the sodium carbonate solution.
-
Combine the basic filtrates, add 3-4 g of activated charcoal (Norit), and heat to boiling.
-
Filter the hot solution and acidify the cooled filtrate with concentrated hydrochloric acid.
-
Collect the resulting solid by filtration, wash with water, and dry to yield 9-fluorenecarboxylic acid.
Step 1b: Oxidation to 9-Fluorenone-1-carboxylic Acid
This step utilizes a potassium hydroxide-mediated air oxidation in tetrahydrofuran.[7][8]
-
Dissolve 9-fluorenecarboxylic acid (0.1 mol) in tetrahydrofuran (THF) in a round-bottom flask equipped with a stirrer. The weight ratio of the fluorene compound to THF should be approximately 1:5.
-
Add potassium hydroxide (0.12 mol) to the solution.
-
Stir the mixture vigorously at room temperature under an air atmosphere for 6-8 hours. The reaction can be monitored by TLC.
-
After completion, filter the reaction mixture to remove any inorganic salts.
-
Remove the THF under reduced pressure.
-
Wash the residue with water and dry to obtain 9-fluorenone-1-carboxylic acid.
Protocol 2: Synthesis of 9-Fluorenone-1-boronic Acid
This protocol describes a general method for the conversion of an aryl carboxylic acid to the corresponding pinacol boronate ester, followed by hydrolysis to the boronic acid. This method is adapted from procedures for the borylation of arylamines via diazotization, a common route to arylboronic acids.[9][10] A more direct conversion from the carboxylic acid may be possible through recently developed methods.[11]
-
Conversion of Carboxylic Acid to Amine (not detailed): The 9-fluorenone-1-carboxylic acid is first converted to the corresponding amine via a standard Curtius, Hofmann, or Schmidt rearrangement.
-
Diazotization and Borylation: a. Dissolve 1-amino-9-fluorenone (10 mmol) in a mixture of methanol and aqueous hydrochloric acid at 0-5 °C. b. Add a solution of sodium nitrite (12 mmol) in water dropwise, maintaining the temperature below 5 °C. c. After stirring for 30 minutes, add a solution of bis(pinacolato)diboron (11 mmol) in methanol. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude pinacol boronate ester by column chromatography.
-
Hydrolysis to Boronic Acid: a. Dissolve the purified pinacol boronate ester in a mixture of THF and water. b. Add an acid catalyst (e.g., HCl) and stir the mixture at room temperature until hydrolysis is complete (monitored by TLC). c. Extract the product into an organic solvent, dry, and concentrate to yield 9-fluorenone-1-boronic acid.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol provides a general method for the palladium-catalyzed cross-coupling of 9-fluorenone-1-boronic acid with an aryl bromide.[3]
-
To a reaction vessel, add 9-fluorenone-1-boronic acid (1.0 mmol), the desired aryl bromide (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl derivative.
Protocol 4: Synthesis of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s)[5]
This protocol describes the synthesis of a known bioactive carboxamide derivative from 9-fluorenone-1-carboxylic acid.
-
To a solution of 9-fluorenone-1-carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or DMF, add a coupling agent like HATU (1.1 mmol) and a base such as diisopropylethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 2-(1H-pyrazol-1-yl)aniline (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the target compound.
Quantitative Data Summary
The following tables summarize typical yields and key analytical data for the synthesized compounds.
Table 1: Synthesis of Intermediates
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) |
| 9-Fluorenecarboxylic Acid | Benzilic Acid | AlCl₃, Benzene, Reflux | 93-97 | 215-222 |
| 9-Fluorenone-1-carboxylic Acid | 9-Fluorenecarboxylic Acid | KOH, THF, Air, rt | >95 (typical for fluorene oxidation) | - |
| 9-Fluorenone-1-boronic Acid | 1-Amino-9-fluorenone | 1. NaNO₂, HCl/MeOH; 2. B₂pin₂; 3. H₃O⁺ | 60-80 (typical for Sandmeyer borylation) | - |
Table 2: Synthesis and Bioactivity of N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide (6s) [5]
| Compound | Starting Material | Reagents and Conditions | Yield (%) |
| 6s | 9-Fluorenone-1-carboxylic Acid | 2-(1H-pyrazol-1-yl)aniline, HATU, DIPEA | Not Reported |
| Cell Line | Caspase Activation EC₅₀ (µM) | Growth Inhibition GI₅₀ (µM) |
| T47D (Breast Cancer) | <1 | <1 |
| HCT116 (Colon Cancer) | <1 | <1 |
| SNU398 (Hepatocellular Carcinoma) | <1 | <1 |
Mechanism of Action: Induction of Apoptosis
N-aryl-9-oxo-9H-fluorene-1-carboxamides have been shown to induce apoptosis in cancer cells.[5] The lead compound, 6s , arrests the cell cycle in the G2/M phase, which is followed by the activation of caspases, the key executioners of apoptosis.[5] Other fluorenone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[2][5] This involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[12]
Caption: Proposed signaling pathway for apoptosis induction by novel 9-fluorenone derivatives.
Conclusion
The synthetic protocols and application notes provided herein offer a comprehensive guide for the synthesis of novel derivatives from 9-fluorenone-1-boronic acid. The versatility of the 9-fluorenone scaffold, combined with the power of Suzuki-Miyaura cross-coupling, allows for the creation of a wide array of new chemical entities. The demonstrated potent anti-cancer activity of carboxamide derivatives highlights the therapeutic potential of this compound class and provides a strong rationale for further exploration in drug discovery programs. The detailed methodologies and structured data presentation are intended to facilitate the seamless adoption and adaptation of these synthetic strategies in the research and development of novel therapeutics.
References
- 1. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]
- 8. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ftp.orgsyn.org [ftp.orgsyn.org]
- 10. Methanol-Promoted Borylation of Arylamines: A Simple and Green Synthetic Method to Arylboronic Acids and Arylboronates [organic-chemistry.org]
- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 12. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Fluorenone-1-boronic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Fluorenone-1-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex bioactive molecules. Its rigid fluorenone scaffold is a common feature in compounds targeting a range of biological processes, including protein kinases and proteases. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules using 9-Fluorenone-1-boronic acid, with a focus on Suzuki-Miyaura coupling for the generation of kinase and protease inhibitors.
Applications in Bioactive Molecule Synthesis
The fluorenone moiety is a privileged structure in drug discovery, known to interact with various biological targets. The incorporation of a boronic acid at the 1-position of the 9-fluorenone core provides a reactive handle for the efficient formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of compounds for biological screening. Key applications include the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature bi-aryl structures that can be readily synthesized via Suzuki-Miyaura coupling. 9-Fluorenone-1-boronic acid serves as a key precursor for inhibitors of kinases such as c-Jun N-terminal kinase (JNK).
-
Protease Inhibitors: The fluorenone scaffold has been incorporated into inhibitors of proteases like Sentrin-specific protease 1 (SENP1), which are implicated in cancer and other diseases.
-
Antiviral and Antimicrobial Agents: Derivatives of 9-fluorenone have demonstrated activity against a variety of pathogens, including SARS-CoV-2.
Quantitative Data Summary
The following tables summarize quantitative data for representative bioactive molecules synthesized from 9-fluorenone precursors.
Table 1: Bioactivity of 9-Fluorenone Derivatives as Kinase and Protease Inhibitors
| Compound ID | Target | Bioactivity (IC₅₀) | Cell Line | Reference |
| 1 | JNK1 | 40 nM | Cell-free | [1] |
| 1 | JNK2 | 40 nM | Cell-free | [1] |
| 1 | JNK3 | 90 nM | Cell-free | [1] |
| 2 | SENP1 | 15.37 µM | Prostate cancer cells | [2] |
| 3 | SARS-CoV-2 Mpro | 23 ± 3.4 μM | Cell-free | [3] |
| 3 | SARS-CoV-2 PLpro | 6.33 ± 0.5 μM | Cell-free | [3] |
| 4 | CDK2/cyclin A | 1.99 ± 0.22 µM | KB | [4] |
| 4 | CDK5/p25 | 0.90 ± 0.09 µM | A549 | [4] |
Note: Compound 1 (SP600125) is a known JNK inhibitor with a fluorene-like core, providing a benchmark for newly synthesized analogs. Compound 2 (Momordin Ic) is a natural product SENP1 inhibitor. Compound 3 (Derivative 3e) is a synthetic 9-fluorenone sulfonamide. Compound 4 (Derivative 7f) is a synthetic 9-fluorenone derivative.
Experimental Protocols
Protocol 1: Synthesis of 1-(Pyrimidin-5-yl)-9-fluorenone via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 9-Fluorenone-1-boronic acid with 5-bromopyrimidine to synthesize a key intermediate for kinase inhibitors.
Materials:
-
9-Fluorenone-1-boronic acid
-
5-Bromopyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dioxane and Water (solvent mixture)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 9-Fluorenone-1-boronic acid (1.0 eq.), 5-bromopyrimidine (1.2 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).
-
Add potassium carbonate (2.0 eq.) to the flask.
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-(pyrimidin-5-yl)-9-fluorenone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: Yields for Suzuki-Miyaura couplings can vary widely depending on the specific substrates and reaction conditions, but are often in the range of 60-95%.[5]
Signaling Pathway and Experimental Workflow Diagrams
JNK Signaling Pathway Inhibition
Bioactive molecules derived from 9-Fluorenone-1-boronic acid can act as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and stress responses.[6][]
SENP1 Signaling Pathway Inhibition
Derivatives of 9-fluorenone can also inhibit Sentrin-specific protease 1 (SENP1), a key enzyme in the SUMOylation pathway. Dysregulation of SENP1 is linked to various cancers. SENP1 deSUMOylates target proteins, affecting their stability and function.[8][9]
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of bioactive molecules using 9-Fluorenone-1-boronic acid.
Conclusion
9-Fluorenone-1-boronic acid is a valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The Suzuki-Miyaura coupling provides a robust and efficient method for generating libraries of 9-fluorenone derivatives for drug discovery programs targeting kinases, proteases, and other important biological targets. The protocols and data presented herein serve as a guide for researchers in the design and execution of their synthetic and biological evaluation strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Identification of potent SENP1 inhibitors that inactivate SENP1/JAK2/STAT signaling pathway and overcome platinum drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SENP1 inhibition suppresses the growth of lung cancer cells through activation of A20-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Detection with 9-Fluorenone-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for the detection of peroxynitrite (ONOO⁻) using 9-Fluorenone-1-boronic acid as a fluorescent probe. The protocols are based on the well-established reaction of arylboronic acids with reactive oxygen species (ROS), leading to a significant change in fluorescence.
Principle of Detection
Arylboronic acids, including 9-Fluorenone-1-boronic acid, serve as effective fluorescent probes for the detection of peroxynitrite. The underlying mechanism involves the highly specific and rapid oxidation of the boronic acid moiety to a hydroxyl group by peroxynitrite.[1][2] This chemical transformation converts the weakly fluorescent 9-Fluorenone-1-boronic acid into the highly fluorescent product, 1-hydroxy-9-fluorenone. The increase in fluorescence intensity is directly proportional to the concentration of peroxynitrite, allowing for its quantitative detection. Boronate-based probes are known to react with peroxynitrite at a rate that is nearly a million times faster than their reaction with hydrogen peroxide, highlighting their high selectivity.[1][2]
Quantitative Data
While specific experimental data for 9-Fluorenone-1-boronic acid as a peroxynitrite probe is not extensively available in the reviewed literature, the following table summarizes the known properties of the parent compound (9-Fluorenone) and the expected fluorescent product (1-hydroxy-9-fluorenone), along with typical performance characteristics of similar arylboronic acid probes for peroxynitrite detection.
| Parameter | 9-Fluorenone (Parent Compound) | 1-hydroxy-9-fluorenone (Expected Product) | Typical Arylboronic Acid Probes (for Peroxynitrite) |
| Excitation Wavelength (λex) | ~380 nm (in hexane) | Not explicitly found for sensing applications | Varies with fluorophore (e.g., ~332 nm for coumarin-based) |
| Emission Wavelength (λem) | ~500 nm (in hexane) | Not explicitly found for sensing applications | Varies with fluorophore (e.g., ~451 nm for coumarin-based) |
| Quantum Yield (ΦF) | Low | Expected to be significantly higher | Product quantum yields can be high (e.g., up to 0.42 for some probes) |
| Limit of Detection (LOD) | N/A | Not available | Typically in the nanomolar range (e.g., 0.9 nM to 79.46 nM)[3] |
| Reaction Rate with ONOO⁻ | N/A | N/A | Very rapid (k ≈ 10⁶ M⁻¹s⁻¹)[1] |
Signaling Pathway and Experimental Workflow
The detection of peroxynitrite using 9-Fluorenone-1-boronic acid follows a straightforward signaling pathway and experimental workflow.
Caption: Signaling pathway for peroxynitrite detection.
Caption: General experimental workflow for peroxynitrite detection.
Experimental Protocols
The following are generalized protocols for the in vitro detection of peroxynitrite using 9-Fluorenone-1-boronic acid. These should be optimized for specific experimental conditions.
Materials and Reagents
-
9-Fluorenone-1-boronic acid (CAS: 194470-10-5)
-
Peroxynitrite (ONOO⁻) standard solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Fluorescence spectrophotometer
-
96-well microplates (black, clear bottom for fluorescence measurements)
Protocol 1: In Vitro Peroxynitrite Detection
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of 9-Fluorenone-1-boronic acid in DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM. The optimal concentration should be determined experimentally.
-
-
Peroxynitrite Assay:
-
Pipette 180 µL of the 9-Fluorenone-1-boronic acid working solution into the wells of a 96-well plate.
-
Add 20 µL of different concentrations of peroxynitrite standard solution or the experimental sample to the respective wells.
-
For a negative control, add 20 µL of PBS to a well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader. Based on the properties of the fluorenone scaffold, the excitation wavelength should be in the range of 350-400 nm and emission should be monitored in the range of 450-550 nm. These wavelengths should be optimized by performing excitation and emission scans of the reaction product.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (probe without peroxynitrite) from the values obtained for the samples.
-
Plot the fluorescence intensity as a function of peroxynitrite concentration to generate a standard curve.
-
Determine the concentration of peroxynitrite in the experimental samples by interpolating their fluorescence intensity on the standard curve.
-
Protocol 2: Selectivity Assay
-
Prepare Solutions of Interfering Species:
-
Prepare solutions of other reactive oxygen species (e.g., H₂O₂, O₂⁻, •OH, HOCl) and reactive nitrogen species (e.g., NO, NO₂⁻) at a concentration significantly higher than that of peroxynitrite (e.g., 100 µM).
-
-
Assay Procedure:
-
Follow the same procedure as in Protocol 1, but instead of peroxynitrite, add the solutions of the interfering species to the wells containing the 9-Fluorenone-1-boronic acid working solution.
-
As a positive control, include a well with peroxynitrite.
-
-
Fluorescence Measurement and Analysis:
-
Measure the fluorescence intensity for each well.
-
Compare the fluorescence response of the probe to peroxynitrite with its response to other ROS/RNS to determine the selectivity. A significantly higher response to peroxynitrite indicates good selectivity.
-
Logical Relationships in Probe Design
The design of 9-Fluorenone-1-boronic acid as a fluorescent probe is based on a logical relationship between its structure and function.
Caption: Logical design of the fluorescent probe.
Conclusion
9-Fluorenone-1-boronic acid holds promise as a selective fluorescent probe for the detection of peroxynitrite. The experimental protocols provided herein offer a general framework for its application in in vitro assays. It is crucial for researchers to optimize these protocols for their specific experimental setups and to perform thorough validation, including the determination of key quantitative parameters such as excitation/emission spectra, quantum yield, and limit of detection. The high reactivity and selectivity of the boronic acid group for peroxynitrite make this class of probes a valuable tool for studying the role of this reactive species in various biological and pathological processes.
References
- 1. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
- 2. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications [thno.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 9-Fluorenone-1-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of 9-Fluorenone-1-boronic acid in various palladium-catalyzed cross-coupling reactions. The fluorenone moiety is a privileged scaffold in medicinal chemistry and materials science, and its functionalization via palladium catalysis opens avenues for the synthesis of novel compounds with potential biological activity and unique photophysical properties.
Introduction to 9-Fluorenone Derivatives
The 9-fluorenone core is a key structural component in a variety of biologically active compounds, exhibiting antimicrobial, anticancer, and antiviral properties.[1][2][3] The ability to introduce diverse substituents at the 1-position of the 9-fluorenone scaffold through robust and versatile palladium-catalyzed cross-coupling reactions is of significant interest for the development of new therapeutic agents and functional materials. 9-Fluorenone-1-boronic acid serves as a key building block in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a wide range of coupling partners.
I. Suzuki-Miyaura Coupling: Synthesis of 1-Aryl-9-fluorenones
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The reaction of 9-Fluorenone-1-boronic acid with various aryl halides provides access to a library of 1-aryl-9-fluorenones.
Experimental Protocol: Synthesis of 1-Phenyl-9-fluorenone
A scalable and reproducible Suzuki coupling process has been developed for the synthesis of 1-phenyl-9-fluorenone.[4]
Reaction Scheme:
Reagents and Conditions:
| Reagent/Parameter | Molarity/Amount | Notes |
| 1-Bromo-9-fluorenone | 1.0 equiv | Starting material for the synthesis of the boronic acid |
| n-Butyllithium | 1.1 equiv | For lithiation |
| Triisopropyl borate | 1.2 equiv | Boron source |
| Bromobenzene | 1.0 equiv | Coupling partner |
| Pd(PPh₃)₄ | 0.05 equiv | Palladium catalyst |
| Na₂CO₃ (2M aq.) | 2.0 equiv | Base |
| Toluene/Ethanol | 3:1 v/v | Solvent |
| Temperature | Reflux | Reaction temperature |
| Reaction Time | 16 h | - |
| Yield | 85% | Isolated yield |
Detailed Procedure:
-
Synthesis of 9-Fluorenone-1-boronic acid (precursor step): To a solution of 1-bromo-9-fluorenone in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir the mixture for 1 hour, then add triisopropyl borate. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with 2M HCl and extract with an organic solvent. The crude boronic acid can be purified by recrystallization.
-
Suzuki-Miyaura Coupling: In a round-bottom flask, combine 9-Fluorenone-1-boronic acid (1.0 equiv), bromobenzene (1.0 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a 3:1 mixture of toluene and ethanol.
-
Add a 2M aqueous solution of Na₂CO₃ (2.0 equiv) to the mixture.
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-9-fluorenone.
Experimental Workflow:
Workflow for the Suzuki-Miyaura Synthesis of 1-Aryl-9-fluorenones.
II. Other Potential Palladium-Catalyzed Reactions
A. Heck-Type Reaction for the Synthesis of 1-Alkenyl-9-fluorenones
The Heck reaction enables the coupling of arylboronic acids with alkenes. An oxidative Heck reaction protocol is suggested here as a plausible route.[5]
Proposed Reaction Scheme:
General Protocol (to be optimized):
| Reagent/Parameter | Suggested Starting Conditions |
| 9-Fluorenone-1-boronic acid | 1.0 equiv |
| Alkene | 1.5 - 2.0 equiv |
| Pd(OAc)₂ | 0.05 - 0.1 equiv |
| Oxidant (e.g., O₂, BQ) | Stoichiometric or catalytic |
| Solvent (e.g., DMF, Dioxane) | - |
| Temperature | 80 - 120 °C |
| Reaction Time | 12 - 24 h |
Experimental Workflow for Heck-Type Reaction:
Proposed workflow for the Heck-type synthesis of 1-alkenyl-9-fluorenones.
B. Sonogashira-Type Coupling for the Synthesis of 1-Alkynyl-9-fluorenones
A Sonogashira-type coupling of arylboronic acids with terminal alkynes can be achieved, often requiring a copper co-catalyst or specific ligand systems.[6][7]
Proposed Reaction Scheme:
References
- 1. Fluorenone - Wikipedia [en.wikipedia.org]
- 2. ujpronline.com [ujpronline.com]
- 3. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]
- 4. Synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed synthesis of 9-fluorenylidenes through aryne annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold-catalyzed umpolung Sonogashira-type coupling of boronic acids with alkynyl iodine(iii) reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: 9-Fluorenone-1-boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 9-Fluorenone-1-boronic acid as a versatile building block in the synthesis of advanced materials for organic electronics and sensing applications.
Introduction
9-Fluorenone-1-boronic acid is an aromatic compound that combines the electron-accepting properties of the fluorenone core with the versatile reactivity of the boronic acid group. The fluorenone moiety, with its conjugated system and electron-deficient carbonyl group, imparts desirable photophysical and electronic characteristics to materials. The boronic acid functional group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This unique combination makes 9-Fluorenone-1-boronic acid a valuable monomer for the synthesis of conjugated polymers and small molecules for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
Application 1: Organic Light-Emitting Diodes (OLEDs)
Application Notes
9-Fluorenone-containing materials are utilized in OLEDs primarily as electron-transporting materials (ETMs) or as hosts for emissive dopants. The electron-deficient nature of the fluorenone core facilitates efficient electron injection and transport, which is crucial for balanced charge recombination and high device efficiency. By incorporating 9-Fluorenone-1-boronic acid into oligomers or polymers through Suzuki coupling, the resulting materials can be engineered to have high thermal stability and well-defined energy levels (HOMO/LUMO) for optimal device performance. These materials can be used to fabricate efficient blue, green, or even white OLEDs.[1]
Quantitative Data for Fluorenone-Based OLED Materials
| Compound/Polymer Name | Role in OLED | HOMO (eV) | LUMO (eV) | Max. EQE (%) | Emission Color |
| Oligofluorene with boronic acid end groups | Emissive Layer | - | - | - | Blue |
| Spiro[benzo[c]fluorene-7,9′-fluorene] derivative | Host | - | - | 7.03 (cd/A) | Blue |
| 2,7-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-9H-fluoren-9-one | Emitter | 5.41 | - | 2.54 | Orange-Red |
Note: Data is for representative fluorenone-based materials and may not be directly from 9-Fluorenone-1-boronic acid derivatives.
Experimental Protocol: Synthesis of an Oligofluorene with Boronic Acid End Groups for OLEDs
This protocol is a representative example of how 9-Fluorenone-1-boronic acid can be used in the synthesis of materials for OLEDs.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
9-Fluorenone-1-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve 2,7-dibromo-9,9-dioctylfluorene (1 equivalent) and 9-Fluorenone-1-boronic acid (2.2 equivalents) in toluene.
-
Degas the solution by bubbling with argon or nitrogen for 30 minutes.
-
Add the 2 M aqueous Na₂CO₃ solution to the flask.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (2-5 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with deionized water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and dichloromethane).
-
Recrystallize the purified product from a solvent mixture such as toluene/ethanol to obtain the final oligofluorene product.
Experimental Protocol: Fabrication of a Multilayer OLED Device
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole-transporting layer (HTL) material (e.g., PEDOT:PSS)
-
Synthesized oligofluorene (emissive layer)
-
Electron-transporting layer (ETL) material (e.g., Alq₃)
-
Cathode material (e.g., LiF/Al)
-
Organic solvents for spin-coating (e.g., chlorobenzene, toluene)
Procedure:
-
Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven.
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and promote adhesion.
-
Spin-coat a thin layer of the HTL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the manufacturer's instructions.
-
Dissolve the synthesized oligofluorene in a suitable organic solvent and spin-coat it on top of the HTL to form the emissive layer. Anneal the film to remove residual solvent.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit the ETL material (e.g., Alq₃) onto the emissive layer.
-
Deposit a thin layer of LiF followed by a thicker layer of Al to form the cathode.
-
Encapsulate the device in a glove box to prevent degradation from moisture and oxygen.
Application 2: Fluorescent Chemosensors
Application Notes
The fluorenone core is inherently fluorescent, and its emission properties can be modulated by the binding of analytes to a receptor unit. The boronic acid group is a well-known receptor for diols, such as those found in saccharides. Additionally, boronic acids can interact with metal ions, leading to changes in the fluorescence of the molecule. This "turn-off" or "turn-on" fluorescence response allows for the selective detection of the target analyte. By designing and synthesizing molecules where the 9-Fluorenone-1-boronic acid is the core component, it is possible to develop highly sensitive and selective fluorescent sensors for biologically and environmentally important species. For instance, a diboronic acid-based sensor has been shown to selectively detect Fe³⁺ ions through fluorescence quenching.[2]
Quantitative Data for Fluorenone-Based Fluorescent Sensors
| Sensor Compound | Analyte | Detection Limit | Response Mechanism |
| Diboronic acid-based sensor | Fe³⁺ | - | Fluorescence quenching |
| Fluorenone-based sensor 1 | I⁻ | 8.0 nM | Fluorescence enhancement |
| Fluorenone-based sensor 2 | I⁻ | 11.0 nM | Fluorescence enhancement |
Note: Data is for representative fluorenone-based sensors and may not be directly from 9-Fluorenone-1-boronic acid derivatives.
Experimental Protocol: General Procedure for Metal Ion Sensing
Materials:
-
Synthesized 9-Fluorenone-1-boronic acid derivative (fluorophore)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Stock solutions of various metal ions (e.g., FeCl₃, CuCl₂, ZnCl₂, etc.)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the 9-Fluorenone-1-boronic acid derivative in a suitable solvent (e.g., DMSO or acetonitrile).
-
In a cuvette, add the buffer solution.
-
Add a small aliquot of the fluorophore stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum of the fluorophore solution.
-
Titrate the solution by adding small aliquots of a stock solution of the metal ion of interest.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Observe the changes in fluorescence intensity (quenching or enhancement) as a function of the metal ion concentration.
-
To test for selectivity, repeat the experiment with other metal ions.
-
For interference studies, add the metal ion of interest in the presence of other potentially interfering ions.
Application 3: Organic Photovoltaics (OPVs)
Application Notes
In the field of organic photovoltaics, fluorenone-based materials are promising candidates for use as electron acceptors (n-type materials) in bulk heterojunction (BHJ) solar cells.[3] The electron-withdrawing nature of the fluorenone unit contributes to a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is essential for efficient electron transfer from the donor material. By copolymerizing 9-Fluorenone-1-boronic acid with suitable electron-donating monomers, it is possible to create donor-acceptor (D-A) copolymers with tailored band gaps and energy levels for optimal light absorption and charge separation. These materials can be solution-processed, making them suitable for low-cost, large-area fabrication of OPV devices.
Quantitative Data for Fluorenone-Based OPV Materials
| Donor:Acceptor Blend | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| P3HT:DPP-FN-DPP | 0.95 | - | - | 1.82 |
| PTB7-Th:SBF-PDI | - | - | - | 5.34 |
| PM6:Y7 | - | - | - | 11.37 |
Note: Data is for representative fluorenone-based acceptor materials and may not be directly from 9-Fluorenone-1-boronic acid derivatives.
Experimental Protocol: Synthesis of a Fluorenone-Containing D-A Copolymer via Suzuki Polymerization
Materials:
-
9-Fluorenone-1-boronic acid (Acceptor monomer)
-
Dibromo-derivative of a donor monomer (e.g., a thiophene or fluorene derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., toluene/water or THF/water)
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Phase-transfer catalyst (e.g., Aliquat 336), if necessary
-
End-capping agent (e.g., phenylboronic acid or bromobenzene)
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Precipitation solvent (e.g., methanol)
-
Soxhlet extraction apparatus
Procedure:
-
To a Schlenk tube, add the acceptor monomer (1 equivalent), the donor monomer (1 equivalent), the palladium catalyst, the base, and the solvent system.
-
If a phase-transfer catalyst is used, add it to the mixture.
-
Thoroughly degas the reaction mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
Heat the mixture to the desired reaction temperature (typically 80-110 °C) and stir vigorously under an inert atmosphere for 24-72 hours.
-
To control the molecular weight, add an end-capping agent towards the end of the polymerization.
-
Cool the reaction mixture to room temperature and pour it into a stirred, non-solvent such as methanol to precipitate the polymer.
-
Filter the polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove oligomers and catalyst residues.
-
Precipitate the polymer from the final solvent fraction into methanol, filter, and dry under vacuum.
Experimental Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell
Materials:
-
ITO-coated glass substrate
-
Hole-transporting layer (HTL) material (e.g., PEDOT:PSS)
-
Synthesized fluorenone-containing D-A copolymer (Acceptor)
-
Donor polymer (e.g., P3HT or PTB7-Th)
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Solvent for the active layer (e.g., chlorobenzene, o-dichlorobenzene)
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Cathode material (e.g., Ca/Al or LiF/Al)
Procedure:
-
Clean the ITO-coated glass substrate as described in the OLED fabrication protocol.
-
Deposit and anneal the HTL (e.g., PEDOT:PSS) on the ITO substrate.
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Prepare a solution of the active layer by dissolving the donor polymer and the synthesized acceptor copolymer in a common solvent at a specific donor:acceptor weight ratio (e.g., 1:1 or 1:1.5).
-
Spin-coat the active layer solution onto the HTL in an inert atmosphere (glove box).
-
Anneal the active layer at an optimized temperature to promote the formation of a favorable morphology for charge separation and transport.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit the cathode (e.g., Ca/Al or LiF/Al) on top of the active layer.
-
Encapsulate the device to protect it from environmental degradation.
References
Application Notes and Protocols for Suzuki Coupling with 9-Fluorenone-1-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing a Suzuki-Miyaura cross-coupling reaction using 9-Fluorenone-1-boronic acid. This protocol is designed to be a starting point for the synthesis of 1-aryl-9-fluorenone derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides. 9-Fluorenone-1-boronic acid is a versatile building block that allows for the introduction of the fluorenone moiety, a privileged structure in various biologically active compounds and functional materials.
Reaction Scheme
The general scheme for the Suzuki coupling of 9-Fluorenone-1-boronic acid with an aryl halide is depicted below:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Fluorenone-1-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Fluorenone-1-boronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 9-Fluorenone-1-boronic acid, which typically proceeds via a two-step process: (1) Lithiation-borylation of 1-bromo-9-fluorenone to form a boronic ester intermediate, and (2) Hydrolysis of the boronic ester to yield the final product.
Issue 1: Low Yield of 9-Fluorenone-1-pinacol boronate (Step 1)
Symptom: After quenching the borylation reaction and work-up, the isolated yield of the pinacol boronate ester is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Incomplete Lithiation | Ensure the reaction is conducted at a sufficiently low temperature (typically -78 °C) to prevent decomposition of the organolithium intermediate. Use a freshly titrated and active organolithium reagent (n-BuLi or s-BuLi). Consider using s-BuLi as it is more basic and can lead to faster lithiation. |
| Side Reactions with Organolithium Reagent | Add the organolithium reagent dropwise to the solution of 1-bromo-9-fluorenone to maintain a low concentration and minimize side reactions. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture or oxygen. |
| Degradation of the Boronic Ester | Some boronic esters can be sensitive to purification on standard silica gel. If using column chromatography, consider using neutral alumina or silica gel that has been treated with a base (e.g., triethylamine) to prevent degradation. |
| Inefficient Borylation | Ensure the borate ester (e.g., isopropoxy pinacol borane) is added at low temperature and allowed to slowly warm to room temperature to ensure the reaction goes to completion. |
Issue 2: Incomplete Hydrolysis of the Pinacol Boronate Ester (Step 2)
Symptom: 1H NMR analysis of the final product shows the presence of residual pinacol ester signals (a sharp singlet around 1.3 ppm).
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time or Inefficient Hydrolysis Conditions | Extend the reaction time for the hydrolysis step. If using silica gel-mediated hydrolysis, ensure a sufficient amount of silica gel and water are used. For acid-catalyzed hydrolysis, ensure the acid concentration is appropriate and the reaction is stirred vigorously to ensure proper mixing of the biphasic system. |
| Re-esterification during Work-up | During the work-up, if residual pinacol is present, re-esterification can occur. Ensure the pinacol byproduct is thoroughly removed during the extraction process. Washing the organic layer with a dilute base can help remove any remaining pinacol. |
Issue 3: Presence of Impurities in the Final Product
Symptom: The isolated 9-Fluorenone-1-boronic acid is not pure, as indicated by TLC, NMR, or melting point analysis.
| Possible Cause | Recommended Solution |
| Protodeboronation (Loss of Boronic Acid Group) | This is a common side reaction for boronic acids, especially under harsh acidic or basic conditions or during prolonged heating. Minimize exposure to strong acids or bases and purify the product promptly. Avoid unnecessarily high temperatures during recrystallization. |
| Unreacted 1-bromo-9-fluorenone | This indicates incomplete lithiation. Refer to the troubleshooting section for low yield in Step 1. The final product can be purified by recrystallization, as the starting material and product have different polarities. |
| Homocoupling of 1-bromo-9-fluorenone | This can occur if the lithiated intermediate is not trapped efficiently by the borate ester. Ensure the borate ester is added promptly after the lithiation is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 9-Fluorenone-1-boronic acid?
A1: The most common and direct route involves the lithiation of 1-bromo-9-fluorenone with an organolithium reagent like n-butyllithium (n-BuLi) at low temperature, followed by quenching with a borate ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borane), to form the pinacol ester. This ester is then hydrolyzed under acidic conditions or with silica gel to yield 9-Fluorenone-1-boronic acid.
Q2: What are the critical parameters for the lithiation-borylation step?
A2: The critical parameters are temperature, the choice and quality of the organolithium reagent, and the exclusion of moisture and oxygen. The reaction must be carried out at low temperatures (typically -78 °C) under an inert atmosphere. The organolithium reagent should be freshly titrated to ensure accurate stoichiometry.
Q3: My boronic acid product seems to be degrading on a silica gel column. What are my alternatives for purification?
A3: Boronic acids can sometimes be unstable on silica gel.[1] Alternative purification methods include recrystallization from a suitable solvent system (e.g., water/ethanol or toluene/hexanes).[2] If chromatography is necessary, consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Q4: How can I tell if my hydrolysis of the pinacol ester is complete?
A4: The completion of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the less polar boronic ester spot and the appearance of the more polar boronic acid spot at the baseline. Additionally, 1H NMR spectroscopy can be used to confirm the absence of the characteristic singlet of the pinacol methyl protons around 1.3 ppm.
Q5: What are the storage recommendations for 9-Fluorenone-1-boronic acid?
A5: Boronic acids can be sensitive to air and moisture. It is recommended to store 9-Fluorenone-1-boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place to prevent degradation.
Data Presentation
Table 1: Illustrative Optimization of Lithiation-Borylation Conditions
The following table provides illustrative data on how varying reaction parameters can affect the yield of the 9-fluorenone-1-pinacol boronate intermediate. This data is based on general principles of lithiation-borylation reactions and serves as a guideline for optimization.
| Entry | Organolithium Reagent (equiv.) | Borylating Agent (equiv.) | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | n-BuLi (1.1) | Trimethyl borate (1.2) | -78 | 2 | 65 |
| 2 | s-BuLi (1.1) | Trimethyl borate (1.2) | -78 | 1 | 75 |
| 3 | n-BuLi (1.1) | Isopropoxy pinacol borane (1.2) | -78 | 2 | 80 |
| 4 | s-BuLi (1.1) | Isopropoxy pinacol borane (1.2) | -78 | 1 | >85 |
| 5 | n-BuLi (1.1) | Isopropoxy pinacol borane (1.2) | -40 | 2 | 50 (with side products) |
Note: This data is illustrative and actual results may vary. Optimization is recommended for each specific experimental setup.
Experimental Protocols
Protocol 1: Synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-fluorenone
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-9-fluorenone (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the title compound.
Protocol 2: Hydrolysis to 9-Fluorenone-1-boronic acid
-
Dissolution: Dissolve the 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-fluorenone (1.0 eq) in a mixture of acetone and water.
-
Acidification: Add a catalytic amount of hydrochloric acid (e.g., 1 M HCl).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system.
Visualizations
Caption: Synthetic pathway for 9-Fluorenone-1-boronic acid.
Caption: Troubleshooting workflow for 9-Fluorenone-1-boronic acid synthesis.
References
Overcoming solubility issues with 9-Fluorenone-1-boronic acid in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Fluorenone-1-boronic acid, focusing on overcoming solubility challenges in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 9-Fluorenone-1-boronic acid?
A1: 9-Fluorenone-1-boronic acid, like many functionalized boronic acids, exhibits limited solubility in non-polar organic solvents. Its solubility is generally moderate in polar aprotic solvents and ethereal solvents. The fluorenone core contributes to some solubility in aromatic solvents, while the boronic acid group provides some polar character.
Q2: I am observing incomplete dissolution of 9-Fluorenone-1-boronic acid in my reaction solvent. What is the first thing I should check?
A2: Initially, ensure that your solvent is anhydrous if the reaction chemistry requires it, as water can sometimes affect the solubility of boronic acids and their stability. Secondly, gentle heating and stirring can significantly improve the rate of dissolution. However, be cautious about heating sensitive reagents.
Q3: Can I use a co-solvent to improve the solubility of 9-Fluorenone-1-boronic acid?
A3: Yes, using a co-solvent system is a highly effective strategy. For reactions like the Suzuki-Miyaura coupling, a mixture of a primary non-polar solvent (e.g., toluene or dioxane) with a more polar co-solvent (e.g., ethanol, isopropanol, or even a small amount of water) can significantly enhance solubility.
Q4: How does the choice of base affect the solubility of 9-Fluorenone-1-boronic acid in a reaction?
A4: The base can play a crucial role. In Suzuki-Miyaura couplings, the base is necessary for the activation of the boronic acid.[1] Some bases, like potassium carbonate or cesium carbonate, are solids with limited solubility in organic solvents, which can lead to a heterogeneous reaction mixture. Using a soluble inorganic base or an aqueous solution of the base can sometimes help to improve the overall homogeneity of the reaction.
Q5: Are there more soluble alternatives to using 9-Fluorenone-1-boronic acid directly?
A5: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, can improve its solubility in organic solvents and also enhance its stability.[2] These esters can often be used directly in coupling reactions and may provide more consistent results, especially in cases of poor solubility of the parent boronic acid.
Troubleshooting Guides
Issue 1: Poor Solubility in Aprotic Solvents for Suzuki-Miyaura Coupling
Symptoms:
-
The 9-Fluorenone-1-boronic acid does not fully dissolve in solvents like toluene or dioxane, even with heating.
-
The reaction is sluggish or gives low yields, presumably due to poor mass transfer.
Troubleshooting Steps:
-
Introduce a Polar Co-solvent: Add a polar protic co-solvent such as ethanol or isopropanol in a ratio of 3:1 to 5:1 (aprotic:protic). Water can also be used as a co-solvent, typically in a ratio of 4:1 to 10:1 (organic:water).[3]
-
Increase Reaction Temperature: If the reagents and catalyst are stable, increasing the reaction temperature can improve solubility.
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Use a Different Solvent System: Consider switching to a more polar aprotic solvent system like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), if compatible with your reaction conditions.
-
Sonication: Applying ultrasound (sonication) can sometimes help to dissolve stubborn solids and initiate the reaction.
-
Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between components in different phases.
Issue 2: Reaction Stalls or is Incomplete Despite Dissolution
Symptoms:
-
The boronic acid initially dissolves (or appears to), but the reaction does not proceed to completion.
Troubleshooting Steps:
-
Check for Boronic Acid Degradation: Boronic acids can be susceptible to degradation, especially at elevated temperatures. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) and using that in the reaction.
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Ensure Proper Base Activation: The chosen base might not be effective in activating the boronic acid for transmetalation. For Suzuki couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than weaker bases like sodium carbonate (Na₂CO₃).
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Catalyst and Ligand Choice: The palladium catalyst and ligand system may not be optimal. For challenging couplings, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu-type ligands) which can promote the catalytic cycle.[2]
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Degas the Reaction Mixture: Oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid. Ensure the solvent and reaction mixture are thoroughly degassed before adding the catalyst.[4]
Data Presentation
| Solvent Class | Solvent Examples | Expected Solubility | Recommendations & Notes |
| Ethereal | Tetrahydrofuran (THF), 1,4-Dioxane | Good to Moderate | Commonly used for Suzuki-Miyaura couplings. Dioxane is often preferred for its higher boiling point. |
| Aromatic | Toluene, Xylene, Benzene | Moderate | Often requires heating to achieve good solubility. Toluene is a common choice for Suzuki reactions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Good | Can be used as co-solvents to increase polarity and aid dissolution.[3] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Good | High boiling points and good solvating power, but can be difficult to remove and may interfere with some catalytic systems. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Generally good for dissolving organic compounds, but less commonly used as the primary solvent for coupling reactions. |
| Alkanes | Hexane, Heptane | Poor | Not recommended as primary reaction solvents due to very low polarity. Can be used for precipitation/recrystallization. |
| Water | - | Poor | Insoluble in pure water, but aqueous solutions of bases are often used in biphasic Suzuki reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Co-Solvent System
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction where the solubility of 9-Fluorenone-1-boronic acid may be a concern.
Materials:
-
9-Fluorenone-1-boronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
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Solvent system (e.g., Toluene:Ethanol, 4:1)
-
Reaction vessel (e.g., round-bottom flask) with a condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add 9-Fluorenone-1-boronic acid, the aryl halide, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Stir the mixture and begin heating to the desired reaction temperature (e.g., 80-100 °C).
-
Once the reaction temperature is reached, add the palladium catalyst.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision-making workflow for troubleshooting common reaction issues.
References
Technical Support Center: Synthesis of 9-Fluorenone-1-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Fluorenone-1-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 9-Fluorenone-1-boronic acid?
A1: The most prevalent and robust method for the synthesis of 9-Fluorenone-1-boronic acid is the Miyaura borylation of 1-bromo-9-fluorenone. This palladium-catalyzed cross-coupling reaction offers good functional group tolerance, particularly for the ketone group present in the fluorenone core.[1][2]
Q2: What are the primary side reactions to be aware of during the Miyaura borylation of 1-bromo-9-fluorenone?
A2: The main side reactions include protodeboronation (loss of the boronic acid group), homocoupling of the boronic acid or its ester, and incomplete reaction leaving unreacted 1-bromo-9-fluorenone.[3] The choice of base is crucial; strong bases can promote competing Suzuki coupling as a side reaction.[1][3]
Q3: Can I use organolithium or Grignard reagents to synthesize 9-Fluorenone-1-boronic acid from 1-bromo-9-fluorenone?
A3: While feasible, using organolithium (e.g., n-BuLi) or Grignard reagents is more challenging due to the presence of the ketone functional group. These highly reactive organometallic species can add to the carbonyl group, leading to the formation of tertiary alcohol byproducts.[4][5][6] This pathway requires careful control of reaction conditions, such as low temperatures, to favor halogen-metal exchange over carbonyl addition.
Q4: How can I purify the final 9-Fluorenone-1-boronic acid product?
A4: Purification can be challenging. While column chromatography on silica gel is a common technique, boronic acids can sometimes be difficult to purify this way.[7] Recrystallization is often a more effective method.[8][9] Another approach involves the formation of a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed to yield the pure boronic acid.[10]
Q5: My purified 9-Fluorenone-1-boronic acid is a yellow solid. Is this normal?
A5: Yes, pure fluorenone is a yellow crystalline solid.[9] Therefore, it is expected that 9-Fluorenone-1-boronic acid would also be a colored solid. However, a significant color change or the presence of dark, insoluble materials may indicate impurities.
Troubleshooting Guides
Miyaura Borylation of 1-Bromo-9-fluorenone
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conversion of 1-Bromo-9-fluorenone | 1. Inactive Palladium Catalyst. 2. Insufficiently degassed solvent/reagents. 3. Low reaction temperature or insufficient reaction time. 4. Impure starting materials or reagents. | 1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst like Pd(dppf)Cl2. 2. Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen). 3. Increase the reaction temperature in increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. Extend the reaction time. 4. Check the purity of 1-bromo-9-fluorenone, bis(pinacolato)diboron, and the base. |
| Significant Protodeboronation | 1. Presence of water or protic impurities. 2. Prolonged reaction time at high temperatures. 3. Inappropriate choice of base. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a mild base such as potassium acetate (KOAc).[1] |
| Formation of Homocoupled Byproduct (Bi-fluorenone) | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) to Pd(0) if using a Pd(II) precatalyst. | 1. Rigorously degas all solvents and the reaction setup. 2. Consider using a Pd(0) catalyst source directly, such as Pd(PPh3)4. |
| Difficulty in Purifying the Boronic Ester/Acid | 1. Co-elution of product and starting material on silica gel. 2. Hydrolysis of the boronic ester on silica gel. | 1. If TLC shows poor separation, consider converting the crude boronic ester to the boronic acid by hydrolysis, which may have different chromatographic behavior. 2. Minimize contact time with silica gel. Alternatively, use recrystallization or diethanolamine adduct formation for purification.[7][10] |
Lithiation/Grignard followed by Borylation
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Boronic Acid and Formation of Tertiary Alcohol Byproduct | 1. Reaction temperature is too high, favoring nucleophilic addition to the ketone. 2. Slow addition of the organolithium/Grignard reagent. | 1. Maintain a very low reaction temperature (e.g., -78 °C) during the formation of the organometallic intermediate. 2. Add the organolithium or Grignard reagent dropwise and slowly to the solution of 1-bromo-9-fluorenone. |
| Incomplete Lithiation/Grignard Formation | 1. Inactive n-BuLi or magnesium. 2. Presence of water or other protic impurities. | 1. Titrate the n-BuLi solution to determine its exact concentration. Use freshly activated magnesium turnings for the Grignard reaction. 2. Ensure all glassware is flame-dried and reagents are anhydrous. |
| Wurtz-type Homocoupling of 1-Bromo-9-fluorenone | 1. Localized high concentration of the organometallic reagent. | 1. Ensure efficient stirring and slow addition of the organolithium or Grignard reagent. |
Experimental Protocols
Synthesis of 1-Bromo-9-fluorenone (Starting Material)
A common route to 1-bromo-9-fluorenone involves the oxidation of the corresponding bromo-fluorene.
Protocol:
-
Dissolve 2-bromo-9H-fluorene in a suitable solvent such as tetrahydrofuran (THF).
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Add a base, for example, potassium hydroxide.
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Stir the mixture at room temperature under an air atmosphere.
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The reaction is typically complete within a few hours.
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After completion, the product can be isolated by filtration, distillation of the solvent, and washing with water.
Note: This is a general procedure and may require optimization for specific scales and equipment.
Miyaura Borylation for the Synthesis of 9-Fluorenone-1-boronic acid pinacol ester
Materials:
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1-Bromo-9-fluorenone
-
Bis(pinacolato)diboron (B2pin2)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
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Potassium acetate (KOAc)
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Anhydrous solvent (e.g., Dioxane or DMSO)
Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-bromo-9-fluorenone (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), Pd(dppf)Cl2 (2-5 mol%), and potassium acetate (2.0-3.0 equiv.).
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Add the anhydrous, degassed solvent.
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Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 9-fluorenone-1-boronic acid pinacol ester can be purified by recrystallization or careful column chromatography.
Hydrolysis of the Pinacol Ester to 9-Fluorenone-1-boronic acid
Protocol:
-
Dissolve the crude or purified 9-fluorenone-1-boronic acid pinacol ester in a suitable solvent mixture (e.g., THF/water or acetone/water).
-
Add an acid such as HCl and stir at room temperature.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the boronic acid.
Visualizations
Caption: Synthetic workflow for 9-Fluorenone-1-boronic acid.
Caption: Troubleshooting logic for Miyaura borylation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 9-Fluorenone-1-boronic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with 9-fluorenone-1-boronic acid. Due to the steric hindrance around the boronic acid moiety, this substrate requires careful optimization of reaction conditions to achieve high yields.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of 9-fluorenone-1-boronic acid.
Issue 1: Low to No Product Yield
If you are observing a low or nonexistent yield of your desired biaryl product, consider the following potential causes and solutions.
-
Inactive Catalyst: The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.
-
Solution: Use a fresh batch of palladium precatalyst. Consider switching to a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more robust, air-stable palladacycle precatalyst (e.g., Buchwald G3 palladacycles).
-
-
Steric Hindrance: The carbonyl group at the 9-position and the boronic acid at the 1-position create significant steric hindrance, which can slow down both the transmetalation and reductive elimination steps of the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling sterically hindered substrates.[1] These ligands promote the formation of a monoligated Pd(0) species, which is more sterically accessible.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and ensuring all components remain sufficiently soluble.
-
Solution: For sterically hindered couplings, stronger bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger inorganic bases such as K₃PO₄ or Cs₂CO₃. A solvent system that can dissolve both the organic substrates and the inorganic base is crucial; mixtures like 1,4-dioxane/water or toluene/water are common.[2]
-
Issue 2: Significant Side Product Formation
The appearance of major side products can compete with the desired cross-coupling reaction, thereby reducing the yield.
-
Homocoupling of Boronic Acid: Dimerization of 9-fluorenone-1-boronic acid is a common side reaction, often promoted by the presence of oxygen or excess Pd(II) species.
-
Solution 1 (Rigorous Degassing): Ensure that all solvents and the reaction vessel are thoroughly deoxygenated. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes can be sufficient.
-
Solution 2 (Use a Pd(0) Source): Start with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the amount of Pd(II) present which can promote homocoupling.
-
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is accelerated by strong bases and the presence of water.
-
Solution 1 (Milder Base): If protodeboronation is suspected, consider using a weaker base like K₂CO₃ or KF.
-
Solution 2 (Anhydrous Conditions): Switching to anhydrous conditions can significantly reduce this side reaction. This often involves using anhydrous solvents and bases like anhydrous K₃PO₄.
-
Solution 3 (Convert to a More Stable Boronate Ester): Boronic acids can be converted to more stable derivatives like pinacol esters, MIDA boronates, or potassium trifluoroborate salts, which are less prone to protodeboronation.
-
Frequently Asked Questions (FAQs)
Q1: What is the first thing to check if my Suzuki coupling with 9-fluorenone-1-boronic acid fails? A1: Start by assessing three key areas:
-
Catalyst Activity: Ensure your palladium source and ligand are active and not degraded.
-
Inert Atmosphere: Verify that your reaction was properly set up under an inert atmosphere (Argon or Nitrogen) and that your solvents were adequately degassed to prevent catalyst oxidation and boronic acid homocoupling.
-
Reagent Purity: Confirm the purity of your 9-fluorenone-1-boronic acid and your coupling partner (aryl halide/triflate). Boronic acids can degrade over time.
Q2: Which catalyst system is best for a sterically hindered substrate like 9-fluorenone-1-boronic acid? A2: For sterically demanding couplings, catalyst systems based on bulky, electron-rich biarylphosphine ligands are generally superior. Systems like Pd(OAc)₂ with SPhos or XPhos, or commercially available palladacycle precatalysts like XPhos Pd G3, are excellent choices. They are known to accelerate the key steps in the catalytic cycle that are often slowed by steric hindrance. Traditional catalysts like Pd(PPh₃)₄ may work but often require higher temperatures and longer reaction times.
Q3: How do I choose the right base for my reaction? A3: The base activates the boronic acid for transmetalation. For challenging couplings involving sterically hindered partners, stronger bases are often more effective. A good starting point is K₃PO₄. If the reaction is still sluggish, Cs₂CO₃ can be used as it is a stronger base and its cation can have beneficial solubility effects. If protodeboronation becomes an issue, a milder base like K₂CO₃ may be necessary.
Q4: What is the optimal solvent system? A4: A mixture of an aprotic organic solvent and water is typically used to dissolve the organic substrates and the inorganic base. Common choices include 1,4-dioxane/water, THF/water, or toluene/water, often in ratios from 4:1 to 10:1. The choice can influence reaction rate and solubility, so screening may be necessary.
Q5: My boronic acid seems to be unstable. What can I do? A5: If you suspect your 9-fluorenone-1-boronic acid is degrading (e.g., through protodeboronation or trimerization to a boroxine), you can convert it into a more stable boronate ester, such as a pinacol ester. These are generally more robust crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus its degradation.
Data Presentation: Comparison of Reaction Components
The following tables summarize key components for the Suzuki-Miyaura coupling, providing a basis for rational condition selection for 9-fluorenone-1-boronic acid.
Table 1: Comparison of Common Palladium Catalyst Systems for Challenging Couplings
| Catalyst System | Ligand Type | Typical Loading (mol%) | Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Triphenylphosphine | 2 - 5 | Readily available, well-established, Pd(0) source. | Lower activity for sterically hindered substrates; may require higher temperatures. |
| PdCl₂(dppf) | Diphosphine | 1 - 3 | Relatively air-stable, good for a range of substrates. | May not be as active as modern Buchwald-type systems for hindered couplings. |
| Pd(OAc)₂ / SPhos | Buchwald (Biaryl) | 0.5 - 2 | Highly active for sterically hindered and electron-rich/poor substrates. | Ligand is air-sensitive and more expensive. |
| XPhos Pd G3 | Buchwald (Biaryl) | 0.5 - 2 | Air- and moisture-stable precatalyst, highly active, broad substrate scope. | Higher cost compared to simpler systems. |
Table 2: Comparison of Common Bases for Suzuki-Miyaura Couplings
| Base | Strength | Typical Solvent System | Key Features & Applications |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Common, inexpensive. Good starting point, but may be too weak for hindered couplings. |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O | Often the base of choice for difficult couplings; promotes high reaction rates. |
| Cs₂CO₃ | Strong | Dioxane, THF | Very effective for slow reactions due to high basicity and solubility of its salts. Higher cost. |
| KF | Weak | Anhydrous Dioxane or THF | Used when protodeboronation is a significant side reaction. Requires anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 9-Fluorenone-1-boronic acid
This protocol provides a robust starting point for optimization.
Materials:
-
9-Fluorenone-1-boronic acid (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 10:1 ratio, to achieve 0.1 M concentration based on the limiting reagent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 9-fluorenone-1-boronic acid, the aryl halide, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas. Repeat this process three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane followed by water) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the coupling reaction.
References
Technical Support Center: Purification of Boronic Acid Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boronic acid impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of boronic acid-related impurities I might encounter?
A1: Common impurities include unreacted boronic acids, boronic acid anhydrides (boroxines), and byproducts from protodeboronation. Boroxines are cyclic trimers that can form from the dehydration of boronic acids, while protodeboronation results in the replacement of the boronic acid group with a hydrogen atom.[1]
Q2: How do I choose the best purification method for my specific compound and reaction mixture?
A2: The choice of purification method depends on several factors, including the properties of your desired compound (e.g., polarity, stability, crystallinity), the nature of the boronic acid impurity, and the scale of your reaction. A decision-making workflow is presented below to guide your selection.
Q3: My boronic acid impurity is very polar. What is the best way to remove it?
A3: For highly polar boronic acid impurities, scavenger resins with diol or diethanolamine functionalities are often very effective.[2] Liquid-liquid extraction at an optimized pH can also be a powerful technique. Additionally, specialized chromatography, such as using a diol-modified column, may provide the necessary separation.
Q4: I am concerned about the stability of my target compound during purification. Which methods are the mildest?
A4: Scavenger resins generally offer a mild purification method as they can often be used at room temperature with a simple filtration workup.[3] Recrystallization, if a suitable solvent system can be found, is also a non-destructive method. When using extraction or chromatography, careful selection of pH and stationary phase can help to avoid decomposition of sensitive compounds.
Q5: How can I confirm that the boronic acid impurity has been successfully removed?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying residual boronic acids.[4][5][6] Depending on the analyte, various detectors such as UV, evaporative light scattering (ELS), or mass spectrometry (MS) can be used. For some applications, Gas Chromatography-Mass Spectrometry (GC-MS) may also be suitable.
Purification Method Selection Workflow
Caption: Decision workflow for selecting a boronic acid purification method.
Troubleshooting Guides
Scavenger Resins
| Problem | Possible Cause | Recommended Solution |
| Incomplete removal of boronic acid. | Insufficient equivalents of scavenger resin used. | Increase the equivalents of scavenger resin (typically 2-3 equivalents are used).[7] |
| Short reaction time. | Increase the reaction time to allow for complete binding (typically 4-16 hours).[7] | |
| Poor solvent choice leading to inefficient scavenging. | Use a compatible solvent in which the resin swells and the reactants are soluble (e.g., THF, DCM, DMF, MeOH).[7] | |
| Low recovery of the desired product. | Non-specific binding of the product to the resin. | Select a scavenger with higher specificity for boronic acids, such as DEAM or diol-functionalized resins. |
| Product trapped within the resin matrix. | Ensure thorough washing of the resin with a suitable solvent after scavenging to recover any entrapped product. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Recommended Solution |
| Poor separation of boronic acid into the aqueous layer. | Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous phase. Boronic acids are weak Lewis acids and will partition into a basic aqueous solution (pH > 8).[8] |
| Insufficient number of extractions. | Perform multiple extractions with fresh aqueous phase to improve removal efficiency. | |
| Emulsion formation. | High concentration of solutes or vigorous shaking. | Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Addition of brine can also help to break emulsions. |
| Product partitioning into the aqueous layer with the impurity. | Product has acidic or basic functionalities. | If the product is also acidic, this method may not be suitable. Consider an alternative method like scavenger resins or chromatography. |
Recrystallization
| Problem | Possible Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or a solvent mixture.[1] |
| The solution is supersaturated. | Add a small amount of additional solvent to the hot solution.[1] | |
| No crystal formation upon cooling. | Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and allow it to cool again.[1] |
| The solution is not sufficiently supersaturated. | Cool the solution to a lower temperature (e.g., in an ice bath) or add an anti-solvent. | |
| Low recovery of purified product. | The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Product is still impure after recrystallization. | The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| The chosen solvent does not effectively discriminate between the product and the impurity. | Screen for a different solvent or solvent mixture that provides better selectivity.[1] |
Quantitative Data Tables
Scavenger Resin Performance
| Scavenger Resin | Functional Group | Typical Capacity (mmol/g) | Recommended Equivalents | Typical Solvents |
| PS-DEAM | Diethanolaminomethyl Polystyrene | 1.5 - 2.2 | 2 - 3 | THF, DCM, MeOH, DMF[7] |
| SiliaBond Diol | Silica-bound Diol | Not specified, but effective | Not specified | Not specified, compatible with common organic solvents[2] |
| SiliaBond Guanidine | Silica-bound Diisopropylguanidine | Not specified | Not specified | Not specified, effective for chelating boronic acids[9] |
Liquid-Liquid Extraction Efficiency of Boron
| Extraction System | Aqueous Phase pH | Organic Phase | Phase Ratio (O/A) | Extraction Efficiency (%) |
| Boric Acid Solution | >10 | 5% w/w PVA 105 | Not specified | ~75[10] |
| Brine | 5.5 | 2 mol/L 2-butyl-1-octanol in kerosene | 4 | 94.2 - 98.2[11] |
| Boric Acid Solution | Not specified | 2-ethyl-1-hexanol in kerosene | Not specified | >98 (multi-stage)[12] |
Experimental Protocols
Protocol 1: Boronic Acid Removal using PS-DEAM Scavenger Resin
This protocol describes the removal of an excess boronic acid from a reaction mixture using polystyrene-bound diethanolamine (PS-DEAM) resin.[7]
Materials:
-
Crude reaction mixture containing the desired product and excess boronic acid.
-
PS-DEAM resin (1.5 - 2.2 mmol/g capacity).[7]
-
An appropriate solvent (e.g., THF, DCM, MeOH, DMF).[7]
-
Reaction vessel (e.g., round-bottom flask or vial).
-
Shaker or stir plate.
-
Filtration apparatus (e.g., fritted funnel or filter paper).
Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent.
-
Add PS-DEAM resin (2-3 equivalents relative to the amount of boronic acid to be scavenged).[7]
-
Seal the vessel and shake or stir the mixture at room temperature for 4-16 hours.[7]
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to confirm the removal of the boronic acid.
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the resin with fresh solvent to ensure complete recovery of the product.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification via Liquid-Liquid Extraction with pH Adjustment
This protocol is for the removal of a boronic acid impurity from a product that is soluble in a water-immiscible organic solvent.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
1M Sodium Hydroxide (NaOH) solution.
-
1M Hydrochloric Acid (HCl) solution.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Separatory funnel.
-
pH paper or pH meter.
Procedure:
-
Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The boronate salt of the impurity will be in the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Repeat the extraction with 1M NaOH solution two more times.
-
Wash the organic layer with deionized water to remove any residual NaOH.
-
Wash the organic layer with brine to facilitate drying.
-
Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.
Protocol 3: Recrystallization of a Boronic Acid
This protocol provides a general procedure for the purification of a solid boronic acid by recrystallization.[1][13]
Materials:
-
Crude solid boronic acid.
-
A suitable recrystallization solvent or solvent pair (e.g., water, ethanol/water, ethyl acetate/hexanes).[1][14]
-
Erlenmeyer flask.
-
Hot plate.
-
Buchner funnel and filter flask.
-
Filter paper.
Procedure:
-
Place the crude boronic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
-
Allow the crystals to dry on the filter paper under vacuum. The purified crystals can then be transferred to a watch glass for further drying.
Logical Relationships in Purification
Diethanolamine Adduct Formation and Reversal
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. waters.com [waters.com]
- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 6. waters.com [waters.com]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
- 10. A Comparison of Methods for Boron Removal From Flowback and Produced Waters [jpt.spe.org]
- 11. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Preventing degradation of 9-Fluorenone-1-boronic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 9-Fluorenone-1-boronic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 9-Fluorenone-1-boronic acid degradation during storage?
A1: The primary causes of degradation for 9-Fluorenone-1-boronic acid, like other boronic acids, are hydrolysis and oxidation.[1]
-
Hydrolysis: In the presence of moisture, the boronic acid group can be cleaved from the fluorenone ring.
-
Oxidation: The carbon-boron bond is susceptible to cleavage by atmospheric oxygen, leading to the formation of impurities.[1]
Q2: What are the visible signs of 9-Fluorenone-1-boronic acid degradation?
A2: Visual indicators of degradation can include a change in color of the powder, clumping due to moisture absorption, or a noticeable change in solubility. For a definitive assessment of purity, analytical techniques such as HPLC or NMR spectroscopy are recommended.
Q3: How does temperature affect the stability of 9-Fluorenone-1-boronic acid?
A3: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation. Therefore, it is crucial to store the compound at recommended cool temperatures to ensure its long-term stability.
Q4: Can 9-Fluorenone-1-boronic acid be stored in solution?
A4: Storing 9-Fluorenone-1-boronic acid in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store under an inert atmosphere at a low temperature.
Troubleshooting Guides
Issue 1: Inconsistent results in experiments using stored 9-Fluorenone-1-boronic acid.
-
Possible Cause: The compound may have degraded during storage, leading to a lower effective concentration of the active molecule and the presence of interfering impurities.
-
Troubleshooting Steps:
-
Assess Purity: Before use, verify the purity of the stored 9-Fluorenone-1-boronic acid using an appropriate analytical method like HPLC or ¹H NMR.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see table below).
-
Purify if Necessary: If degradation is confirmed, consider purifying the material before use, for example, by recrystallization, if a suitable procedure is available.
-
Use a Fresh Batch: If purification is not feasible or does not resolve the issue, it is advisable to use a fresh, unopened batch of the compound for your experiments.
-
Issue 2: The 9-Fluorenone-1-boronic acid powder appears clumped or discolored.
-
Possible Cause: This is a strong indication of moisture absorption and potential degradation.
-
Troubleshooting Steps:
-
Do Not Use: It is highly recommended not to use the compound if it shows visible signs of degradation, as this can lead to unreliable experimental outcomes.
-
Check Container Seal: Ensure that the container is always tightly sealed after use to prevent moisture ingress.
-
Use a Desiccator: For long-term storage, consider placing the sealed container inside a desiccator to provide an extra layer of protection against humidity.
-
Data Presentation
Table 1: Recommended Storage Conditions for 9-Fluorenone-1-boronic acid
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | Minimizes the rate of chemical degradation.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the boronic acid group.[1] |
| Light Exposure | Store in the dark (amber vial) | Protects against potential light-induced degradation. |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and atmospheric oxygen. |
| Moisture | Store in a dry environment | Avoids hydrolysis of the boronic acid.[1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method to assess the purity and detect degradation products of 9-Fluorenone-1-boronic acid.
-
Objective: To quantify the percentage of intact 9-Fluorenone-1-boronic acid and identify the presence of potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or another suitable modifier). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where 9-Fluorenone-1-boronic acid has strong absorbance (this can be determined by a UV scan).
-
Sample Preparation:
-
Accurately weigh a small amount of the 9-Fluorenone-1-boronic acid and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume of the sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to 9-Fluorenone-1-boronic acid and any additional peaks that may represent impurities or degradation products.
-
The purity can be estimated by the relative peak area of the main compound.
-
-
Protocol 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Integrity
This protocol provides a method to qualitatively assess the structural integrity of 9-Fluorenone-1-boronic acid.
-
Objective: To confirm the chemical structure of the compound and detect the presence of major degradation products.
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 9-Fluorenone-1-boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure 9-Fluorenone-1-boronic acid.
-
Look for the characteristic peaks of the fluorenone and boronic acid protons.
-
The appearance of new, unexpected signals may indicate the presence of degradation products. The disappearance or decreased integration of characteristic peaks can signify degradation of the parent compound.
-
-
Mandatory Visualization
Caption: Primary degradation pathways for 9-Fluorenone-1-boronic acid.
Caption: Workflow for assessing the quality of stored 9-Fluorenone-1-boronic acid.
References
Technical Support Center: Suzuki Reactions with 9-Fluorenone-1-boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 9-Fluorenone-1-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 9-Fluorenone-1-boronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: A low or non-existent yield in a Suzuki reaction, especially with a potentially challenging substrate like 9-Fluorenone-1-boronic acid, can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ.[1][2] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, highly active pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) which can be more effective for sterically hindered substrates.
-
Oxygen Contamination: The Suzuki reaction is sensitive to oxygen, which can lead to catalyst decomposition and the undesirable homocoupling of the boronic acid.[1][2] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen) throughout.[1][3]
-
Reagent Purity and Stability: Verify the purity of your 9-Fluorenone-1-boronic acid and the aryl halide. Boronic acids can degrade over time, particularly through dehydration to form boroxines or via protodeboronation.[1][2]
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent.[1][4] The base activates the boronic acid for transmetalation.[5] For sterically demanding substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than weaker ones like K₂CO₃.[6][7] The solvent system must facilitate the interaction of all components; often a mixture of an organic solvent (like dioxane, THF, or DMF) and water is used to dissolve the inorganic base.[2]
Q2: I am observing significant homocoupling of 9-Fluorenone-1-boronic acid. How can this side reaction be minimized?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[2] To minimize this:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas are effective.[8]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce the amount of Pd(II) present at the beginning of the reaction, which can otherwise promote homocoupling.[2]
-
Optimize Reaction Conditions: High temperatures and prolonged reaction times can sometimes increase the rate of side reactions. Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long heating.
-
Ligand Choice: The choice of phosphine ligand can influence the rates of the desired catalytic cycle versus side reactions. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be beneficial.[9]
Q3: Protodeboronation seems to be a major issue, consuming my 9-Fluorenone-1-boronic acid. What strategies can I employ to prevent this?
A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a frequent side reaction, especially with electron-deficient or sterically hindered boronic acids.[1][10]
-
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction.[1] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][11]
-
Anhydrous Conditions: Since water is the typical proton source for protodeboronation, switching to anhydrous conditions can significantly reduce its occurrence.[1] Note that some anhydrous protocols may still require a small amount of water to function effectively.[8]
-
Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA boronates. These esters are generally more robust and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing degradation.[1][12]
Optimization of Reaction Conditions
The optimal conditions for a Suzuki reaction can be highly substrate-dependent. A screening of different parameters is often necessary. The following table provides an example of how reaction conditions can be varied to optimize the yield for a generic, challenging Suzuki coupling.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 25 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| 3 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | DMF | 120 | 12 | 60 |
| 4 | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 8 | 85 |
| 5 | XPhos Pd G3 (1) | - | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 80 | 10 | 92 |
This table is a generalized example for illustrative purposes. Optimal conditions for 9-Fluorenone-1-boronic acid must be determined experimentally.
General Experimental Protocol
The following is a representative starting protocol for a Suzuki-Miyaura coupling reaction. It should be adapted based on the specific reactivity of the coupling partners.
Materials:
-
9-Fluorenone-1-boronic acid (1.0 equiv)
-
Aryl Halide (1.1 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O, 10:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 9-Fluorenone-1-boronic acid, the aryl halide, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Seal the flask and place it in a preheated oil bath set to the desired temperature (e.g., 80–110 °C).[1]
-
Stir the reaction vigorously. Monitor its progress periodically by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in Suzuki reactions involving 9-Fluorenone-1-boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
How to increase the stability of 9-Fluorenone-1-boronic acid solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and stabilizing solutions of 9-Fluorenone-1-boronic acid. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Disclaimer: Specific stability data for 9-Fluorenone-1-boronic acid is not extensively available in public literature. The following recommendations are based on the general chemical properties of aryl boronic acids and established best practices for their handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 9-Fluorenone-1-boronic acid in solution?
A1: Like other aryl boronic acids, 9-Fluorenone-1-boronic acid is susceptible to two main degradation pathways:
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 9-fluorenone. This reaction can be catalyzed by acidic or basic conditions and is often accelerated by the presence of water.[1][2]
-
Oxidation: The boronic acid functional group can be oxidized, leading to the formation of boric acid and the corresponding phenol (1-hydroxy-9-fluorenone). This process can be initiated by dissolved oxygen or other oxidizing agents in the solution.[1]
Q2: What are the ideal storage conditions for solid 9-Fluorenone-1-boronic acid?
A2: To ensure long-term stability, solid 9-Fluorenone-1-boronic acid should be stored under the following conditions:
-
Temperature: Refrigerated (below 4°C/39°F).[1]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Moisture: In a tightly sealed container in a dry environment to protect from hydrolysis. Boronic acids are known to be hygroscopic.
Q3: Which solvents are recommended for preparing solutions of 9-Fluorenone-1-boronic acid?
A3: The choice of solvent is critical for stability.
-
Recommended: Anhydrous aprotic solvents such as dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred for reactions. For analysis or short-term storage, acetonitrile can be a suitable option.
-
To be used with caution: Protic solvents, especially water, can promote protodeboronation and should be used with care, preferably at neutral or slightly acidic pH and for immediate use.[3][4] Alcohols may lead to the formation of boronate esters.
Q4: How can I increase the stability of my 9-Fluorenone-1-boronic acid solution for an extended period?
A4: To enhance the stability of 9-Fluorenone-1-boronic acid in solution, consider the following strategies:
-
Formation of Boronate Esters or Adducts: Converting the boronic acid to a more stable derivative is a common and effective strategy.
-
Pinacol Esters: Reaction with pinacol forms a cyclic boronate ester that is generally more stable to oxidation and protodeboronation.[5]
-
MIDA Esters (N-methyliminodiacetic acid): These form highly stable "caged" boronic acids that can be cleaved under specific basic conditions to release the active boronic acid.[1][5]
-
Diethanolamine Adducts: Forming an adduct with diethanolamine can create an air- and water-stable complex.[1]
-
-
pH Control: Maintain the pH of aqueous solutions in the neutral to slightly acidic range (around pH 5) to minimize both acid and base-catalyzed protodeboronation.[4]
-
Low Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation rates.[1]
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Troubleshooting Guide
This guide addresses common problems encountered when working with 9-Fluorenone-1-boronic acid solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in Suzuki-Miyaura coupling reaction. | Degradation of 9-Fluorenone-1-boronic acid before or during the reaction. | - Ensure the solid boronic acid has been stored properly. - Prepare the solution immediately before use in a degassed, anhydrous solvent. - Consider using a more stable derivative like a pinacol or MIDA ester.[1][5] - Use weaker bases (e.g., K₃PO₄, Cs₂CO₃) and optimize the reaction temperature to minimize protodeboronation.[1][2] |
| Formation of 9-fluorenone as a major byproduct. | Protodeboronation has occurred. | - Minimize water content in the reaction mixture by using anhydrous solvents and reagents. - Adjust the pH of the solution to be neutral or slightly acidic if water is present.[4] - Lower the reaction temperature.[2] |
| Solution changes color or develops precipitates over time. | Potential oxidation or other degradation pathways. The appearance of a yellow color is characteristic of the fluorenone moiety. Changes may indicate degradation. | - Store the solution under an inert atmosphere. - Protect the solution from light, as photochemical reactions can occur with the fluorenone core. - Filter any precipitate before use and re-analyze the concentration of the active compound. |
| Inconsistent results between experiments. | Variable stability of the 9-Fluorenone-1-boronic acid solution. | - Prepare fresh solutions for each experiment from solid material. - If a stock solution must be used, store it in small aliquots at low temperature (-20°C or -80°C) under an inert atmosphere and thaw only once. - Regularly check the purity of the stock solution using HPLC or NMR. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Preparation: Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (nitrogen or argon).
-
Weighing: Weigh the desired amount of solid 9-Fluorenone-1-boronic acid in a glovebox or under a blanket of inert gas.
-
Dissolution: Add the appropriate volume of anhydrous, degassed solvent (e.g., dioxane, THF) to the solid.
-
Mixing: Gently swirl or sonicate the mixture until the solid is completely dissolved.
-
Storage: Store the solution in a tightly sealed container with a septum, purged with inert gas, at low temperature (ideally -20°C or -80°C).
Protocol 2: Monitoring Solution Stability by HPLC
-
Sample Preparation: At designated time points, withdraw an aliquot of the stock solution and dilute it to a suitable concentration with the mobile phase.
-
HPLC System:
-
Column: A C18 reversed-phase column is generally suitable for aryl boronic acids.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of the boronic acid and improve peak shape.
-
Detection: UV detection at a wavelength where 9-Fluorenone-1-boronic acid has strong absorbance (the fluorenone chromophore absorbs in the UV-Vis region).
-
-
Analysis: Monitor the peak area of the 9-Fluorenone-1-boronic acid over time. The appearance of new peaks, such as one corresponding to 9-fluorenone, indicates degradation.
Protocol 3: Monitoring Solution Stability by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of 9-Fluorenone-1-boronic acid in a deuterated aprotic solvent (e.g., DMSO-d₆, THF-d₈).
-
Acquisition: Acquire a ¹H NMR spectrum at time zero.
-
Monitoring: Store the NMR tube under the desired conditions (e.g., at room temperature, heated) and acquire subsequent spectra at regular intervals.
-
Analysis: Monitor the integrals of characteristic peaks of 9-Fluorenone-1-boronic acid relative to an internal standard. The appearance of new signals corresponding to degradation products (e.g., 9-fluorenone) can be used to quantify the extent of degradation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. benchchem.com [benchchem.com]
Common pitfalls in the application of fluorenone-based fluorescent sensors
Welcome to the technical support center for fluorenone-based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the application of these versatile probes.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions arising from the synthesis, handling, and application of fluorenone-based fluorescent sensors.
1. Synthesis & Purification
-
Q1: My Schiff base condensation reaction to synthesize the fluorenone sensor has a low yield. What are the common causes and solutions?
A1: Low yields in Schiff base synthesis from fluorenone are often due to suboptimal reaction conditions. Here are the key factors to consider:
-
pH Control: The reaction is pH-dependent. A mildly acidic environment is typically required to catalyze the dehydration of the carbinolamine intermediate. If the pH is too low, the amine reactant will be protonated, reducing its nucleophilicity. If the pH is too high, the dehydration step is inefficient.
-
Troubleshooting: Add a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid. You may need to perform small-scale trials to determine the optimal pH for your specific amine.
-
-
Presence of Water: Schiff base formation is a condensation reaction that produces water. According to Le Chatelier's principle, excess water can shift the equilibrium back towards the reactants.
-
Troubleshooting: Use anhydrous solvents and consider using a Dean-Stark apparatus to remove water as it is formed, especially when using solvents like toluene.
-
-
Reactant Purity: Impurities in the fluorenone or the amine can lead to side reactions.
-
Troubleshooting: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary.
-
-
Reaction Time and Temperature: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, you can try increasing the temperature or extending the reaction time.
-
-
-
Q2: The purified sensor appears to be unstable and decomposes over time. How can I improve its stability?
A2: The primary cause of instability in many fluorenone-based Schiff base sensors is hydrolysis of the imine (-C=N-) bond. To mitigate this:
-
Anhydrous Conditions: During work-up and storage, use dry solvents and minimize exposure to atmospheric moisture.
-
Neutral pH: Hydrolysis can be catalyzed by both acids and bases. Ensure that any acid catalyst is neutralized before purification and storage. Storing the compound at a neutral pH is ideal.
-
Thorough Drying: Ensure the final product is completely dry before storage. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
2. Spectroscopic Properties & Environment
-
Q3: I'm observing unexpected shifts in the fluorescence emission of my sensor. What could be the cause?
A3: The fluorescence of fluorenone-based sensors is often sensitive to the local environment. Unexpected spectral shifts can be caused by:
-
Solvent Polarity: Fluorenone derivatives with donor-acceptor structures can exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent.[1][2] In polar solvents, the excited state may be stabilized, leading to a red shift in the emission spectrum.[1]
-
Troubleshooting: Characterize the sensor's fluorescence in a range of solvents with varying polarities to understand its solvatochromic behavior. Ensure you are using the correct solvent system for your experiment as specified in the literature for that sensor.
-
-
pH Changes: If your sensor has acidic or basic moieties, its protonation state can change with pH, altering the electronic properties and thus the fluorescence.[3][4][5]
-
Troubleshooting: Check and buffer the pH of your solution. Determine the pKa of your sensor to understand its pH-sensitive range.
-
-
Viscosity: For molecular rotors based on fluorenone, an increase in the viscosity of the medium can restrict intramolecular rotation, leading to a significant enhancement in fluorescence intensity and potentially a spectral shift.[6][7]
-
Troubleshooting: If working in complex media like cell lysates or high-concentration solutions, be aware that viscosity changes can affect your signal. Calibrate your sensor in solutions of known viscosity if you are studying this parameter.
-
-
-
Q4: My fluorenone sensor has a very weak fluorescence signal in solution. Is this normal?
A4: Yes, this can be normal for certain types of fluorenone sensors.
-
Aggregation-Caused Quenching (ACQ): Many conventional fluorescent probes, including some fluorenone derivatives, exhibit strong fluorescence in dilute solutions but become weakly fluorescent or non-emissive at high concentrations or in aggregates due to π–π stacking interactions.[8]
-
Intramolecular Charge Transfer (ICT): In donor-acceptor type fluorenone sensors, the ICT process in the excited state can lead to a non-radiative decay pathway, resulting in weak fluorescence.[9][10]
-
Aggregation-Induced Emission (AIE): Conversely, some fluorenone derivatives are designed to be AIE-active. These probes are weakly fluorescent in solution but become highly emissive upon aggregation. If you have an AIE-type sensor, a weak signal in a dilute solution is expected.[8]
-
3. Application in Biological Systems
-
Q5: I am using a fluorenone-based sensor for live cell imaging, but the signal-to-noise ratio is very poor.
A5: A low signal-to-noise ratio in cell imaging can stem from several factors:
-
High Background Fluorescence:
-
Autofluorescence: Cellular components like NADH and flavins can fluoresce, especially when excited with UV or blue light. Phenol red in cell culture media is also a common source of background.[10]
-
Troubleshooting: Image cells in phenol red-free media. Use a filter set that is optimized for your probe's excitation and emission wavelengths to minimize the collection of autofluorescence. You can also acquire an image of unstained cells under the same imaging conditions to determine the level of autofluorescence.
-
-
Insufficient Staining:
-
Low Probe Concentration or Incubation Time: The probe may not have accumulated sufficiently in the cells.
-
Troubleshooting: Optimize the probe concentration and incubation time. Be aware that high concentrations can be toxic to cells.
-
-
Photobleaching: The fluorescent signal may be diminishing over time due to photodestruction of the fluorophore.
-
Troubleshooting: Reduce the excitation light intensity and the exposure time. Use a more sensitive camera if available. You can also use an anti-fade mounting medium for fixed-cell imaging.
-
-
-
Q6: My sensor is supposed to be selective for a specific metal ion, but I'm seeing a response with other ions as well.
A6: Lack of selectivity can be a significant issue.
-
Interfering Ions: Other ions present in the sample may have similar chemical properties to your target analyte and can interact with the sensor.
-
Troubleshooting: Perform a competition experiment by measuring the sensor's response to your target analyte in the presence of a molar excess of potentially interfering ions.[11] This will help you determine the selectivity of your sensor under your experimental conditions.
-
-
Non-specific Binding: The sensor might be binding non-specifically to other cellular components.
-
Troubleshooting: Ensure that your sensor is localized to the expected cellular compartment by co-staining with a known organelle tracker.
-
-
II. Quantitative Data Summary
The following tables summarize key photophysical properties of selected fluorenone-based fluorescent sensors from the literature. This data can help in selecting an appropriate sensor for your application.
Table 1: Photophysical Properties of Selected Fluorenone-Based Sensors
| Sensor ID | Target Analyte | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Solvent System | Reference |
| Sensor 1 | I⁻ | 310 | 511 | 160 | 0.58 | 8.0 nM | H₂O/THF (7:3) | [9][10][12] |
| Sensor 2 | I⁻ | 325 | 561 | 170 | 0.55 | 11.0 nM | H₂O/THF (7:3) | [9][10][12] |
| TPA-FO-TPA | - | 409 | 597 | 188 | - | - | - | [13] |
| P-F-FO-F-P | - | 423 | 571 | 148 | - | - | - | [13] |
Table 2: Fluorenone-Based Sensors for pH and Viscosity
| Sensor Type | Key Feature | pKa | Fluorescence Response | Reference |
| pH Sensors | ||||
| Rhodamine-based | Spirolactam ring-opening | 5.81 | Fluorescence increase in acidic pH | [3] |
| Near-infrared Rhodamine-based | Spirolactam ring-opening | 5.45 | Fluorescence increase in acidic pH | [3] |
| Near-infrared Hemicyanine-based | Spirolactam ring-opening | 6.97 | Fluorescence increase in acidic pH | [3] |
| Viscosity Sensors | ||||
| Vinyl Sulfone-NH₂ (4d) | Molecular Rotor | - | 85-fold fluorescence increase with viscosity | [6][7] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving fluorenone-based sensors.
Protocol 1: General Synthesis of a Fluorenone-Based Schiff Base Sensor
This protocol describes a general procedure for the synthesis of a Schiff base from fluorenone and a primary amine.
-
Materials:
-
Fluorenone (1.0 equivalent)
-
Primary amine (1.0-1.2 equivalents)
-
Anhydrous ethanol or toluene
-
Catalytic amount of glacial acetic acid or p-toluenesulfonic acid
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
In the round-bottom flask, dissolve fluorenone in the chosen anhydrous solvent.
-
Add the primary amine to the solution while stirring.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Live-Cell Imaging with a Fluorenone-Based Sensor
This protocol provides a general workflow for staining and imaging live cells with a fluorenone-based probe.
-
Materials:
-
Cells cultured on glass-bottom dishes
-
Fluorenone sensor stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium (phenol red-free is recommended)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets and a live-cell imaging chamber (37°C, 5% CO₂)
-
-
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.
-
Probe Loading: Prepare a working solution of the sensor in complete cell culture medium (e.g., 1-10 µM). Remove the existing medium from the cells, wash once with PBS, and add the probe-containing medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time will depend on the specific probe and cell line.
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or fresh medium to remove excess probe.
-
Imaging: Add fresh, phenol red-free medium to the cells. Place the dish on the microscope stage within the live-cell imaging chamber.
-
Image Acquisition: Locate the cells and acquire images using the appropriate filter sets. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the comparative method for determining the fluorescence quantum yield (Φ) of a fluorenone sensor relative to a known standard.
-
Materials:
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
Fluorenone sensor (test sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent in which both the sample and standard are soluble and do not react.
-
-
Procedure:
-
Prepare Solutions: Prepare a series of dilutions of both the test sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorbance spectra of all solutions and note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: Determine the gradients (slopes) of the resulting straight lines. The quantum yield of the test sample (Φtest) can be calculated using the following equation: Φtest = Φstd * (Gradtest / Gradstd) * (ηtest² / ηstd²) where Φstd is the quantum yield of the standard, Grad is the gradient, and η is the refractive index of the solvent.
-
IV. Visual Guides: Diagrams and Workflows
Workflow for Troubleshooting Poor Signal-to-Noise in Cell Imaging
Caption: Troubleshooting workflow for low signal-to-noise ratio.
General Mechanism of a "Turn-On" Fluorenone Sensor for Metal Ion Detection
Caption: Mechanism of a "turn-on" metal ion sensor.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for sensor synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. static.horiba.com [static.horiba.com]
- 3. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Quantum Yield Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Reactive Oxygen Species: Featuring 9-Fluorenone-1-boronic acid and Alternatives
For researchers, scientists, and drug development professionals, the sensitive and selective detection of reactive oxygen species (ROS) is paramount in unraveling their complex roles in cellular signaling, oxidative stress, and disease pathology. This guide provides a comparative overview of 9-Fluorenone-1-boronic acid and other leading fluorescent probes for the detection of key ROS, including hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorite (HOCl).
This publication aims to deliver an objective comparison of probe performance, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate the practical application of these tools in a research setting.
Performance Comparison of Fluorescent ROS Probes
The selection of an appropriate fluorescent probe is contingent on the specific ROS of interest, the desired photophysical properties, and the biological context of the experiment. While direct experimental data for 9-Fluorenone-1-boronic acid is not extensively available in the current literature, its performance can be inferred from the well-established chemistry of boronic acid-based probes and the fluorescent nature of the 9-fluorenone scaffold. The boronic acid group serves as a recognition site for certain ROS, leading to a change in the fluorescence properties of the fluorenone core upon reaction. 9-Fluorenone itself is known to be a fluorescent molecule, typically exhibiting yellow-orange emission. The introduction of the boronic acid moiety and its subsequent reaction with ROS is expected to modulate this fluorescence, likely resulting in a "turn-on" or ratiometric response.
Here, we compare the expected or known performance of 9-Fluorenone-1-boronic acid with established fluorescent probes for hydrogen peroxide, peroxynitrite, and hypochlorite.
Table 1: Quantitative Comparison of Fluorescent Probes for Hydrogen Peroxide (H₂O₂)
| Feature | 9-Fluorenone-1-boronic acid (Expected) | Peroxy Orange 1 (PO1) |
| Excitation Max (λex) | ~380 nm | 543 nm[1] |
| Emission Max (λem) | ~500 nm | 565 nm[1] |
| Quantum Yield (Φ) | Data not available | Data not available |
| Molar Extinction Coefficient (ε) | Data not available | Data not available |
| Detection Limit | Data not available | Data not available |
| Response to H₂O₂ | Expected fluorescence enhancement | Fluorescence enhancement[1] |
| Selectivity | Expected high selectivity for H₂O₂ over other ROS | High selectivity for H₂O₂ over other ROS[1] |
Table 2: Quantitative Comparison of Fluorescent Probes for Peroxynitrite (ONOO⁻)
| Feature | 9-Fluorenone-1-boronic acid (Potential) | HKGreen-4 |
| Excitation Max (λex) | Data not available | 520 nm[2] |
| Emission Max (λem) | Data not available | 543 nm[2] |
| Quantum Yield (Φ) | Data not available | Data not available |
| Molar Extinction Coefficient (ε) | Data not available | Data not available |
| Detection Limit | Data not available | Data not available |
| Response to ONOO⁻ | Potential fluorescence change | Highly sensitive green fluorescence enhancement[2] |
| Selectivity | Potential reactivity | High selectivity for ONOO⁻[3] |
Table 3: Quantitative Comparison of Fluorescent Probes for Hypochlorite (HOCl)
| Feature | 9-Fluorenone-1-boronic acid (Potential) | BNA-HClO | FSH |
| Excitation Max (λex) | Data not available | Not specified | Not specified |
| Emission Max (λem) | Data not available | 510 nm | 513 nm |
| Quantum Yield (Φ) | Data not available | 0.57 (after reaction) | Data not available |
| Molar Extinction Coefficient (ε) | Data not available | Data not available | Data not available |
| Detection Limit | Data not available | 37.54 nM | 100 nM |
| Response to HOCl | Potential fluorescence change | 374-fold fluorescence enhancement | Fluorescence enhancement |
| Selectivity | Potential reactivity | High selectivity | High selectivity |
Signaling Pathways and Detection Mechanisms
The detection of ROS by boronic acid-based probes relies on a chemoselective oxidation reaction. The boronic acid moiety reacts with specific ROS, such as hydrogen peroxide, leading to its conversion to a phenol group. This transformation alters the electronic properties of the fluorophore, resulting in a detectable change in its fluorescence signal.
Caption: Boronic acid probe activation by ROS.
Experimental Protocols
The following are generalized protocols for the use of fluorescent probes for the detection of intracellular ROS. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
1. Preparation of Probe Stock Solution:
-
Dissolve the fluorescent probe in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.
-
Store the stock solution at -20°C, protected from light.
2. Cell Culture and Staining:
-
Plate cells in a suitable culture dish for fluorescence microscopy.
-
When cells reach the desired confluency, remove the culture medium.
-
Wash the cells once with a buffered saline solution (e.g., PBS, HBSS).
-
Dilute the probe stock solution to a final working concentration (typically 1-10 µM) in a serum-free medium or buffered saline.
-
Incubate the cells with the probe-containing solution for 30-60 minutes at 37°C, protected from light.
3. ROS Induction and Imaging:
-
After incubation, wash the cells to remove any excess probe.
-
Replace with fresh culture medium or buffered saline.
-
To induce ROS production, treat the cells with a stimulus of interest (e.g., growth factors, inflammatory agents).
-
For a positive control, a known ROS generator can be added.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the specific probe's excitation and emission wavelengths.
Caption: Cellular ROS detection workflow.
References
Validation of 9-Fluorenone-1-boronic acid as a Selective Sensor for Anions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for 9-Fluorenone-1-boronic acid as a selective anion sensor. Due to the limited availability of direct experimental data for this specific compound, this document outlines the expected performance based on the well-established principles of boronic acid and fluorenone chemistry. To offer a practical benchmark for researchers, this guide also presents a detailed comparison with established classes of anion sensors, including naphthalimide-based, urea-based, and squaramide-based systems, supported by experimental data from existing literature.
Introduction to Anion Sensing with Boronic Acids
Boronic acids are versatile building blocks in supramolecular chemistry, renowned for their ability to reversibly bind with nucleophilic species.[1][2] The boron atom in a boronic acid is a Lewis acid, readily interacting with Lewis bases such as fluoride, cyanide, and other anions.[1][3] This interaction typically involves the change in the boron atom's hybridization from sp2 to sp3, leading to modulation of the molecule's photophysical properties, which can be harnessed for sensing applications.[4] The fluorenone core, a fluorescent moiety, is expected to provide the signaling component for 9-Fluorenone-1-boronic acid, allowing for detection through changes in fluorescence.
Hypothetical Performance of 9-Fluorenone-1-boronic acid
Based on the known reactivity of boronic acids, 9-Fluorenone-1-boronic acid is anticipated to exhibit selectivity towards Lewis basic anions. The primary sensing mechanism is expected to be the nucleophilic addition of the anion to the boron center. The fluorenone group's fluorescence is likely to be modulated by this interaction, potentially through mechanisms like Photoinduced Electron Transfer (PET). It is hypothesized that 9-Fluorenone-1-boronic acid would show a pronounced response to fluoride (F⁻) and cyanide (CN⁻) ions. Its selectivity against other halides (Cl⁻, Br⁻, I⁻) and oxoanions would need to be experimentally determined.
Comparative Performance of Alternative Anion Sensors
To provide a context for the potential performance of 9-Fluorenone-1-boronic acid, the following tables summarize the experimentally determined performance of three common classes of anion sensors: naphthalimide-based, urea-based, and squaramide-based sensors.
Table 1: Performance of Naphthalimide-Based Anion Sensors
| Sensor | Target Anion(s) | Binding Constant (K) / Association Constant (Kass) | Limit of Detection (LOD) | Solvent System | Reference |
| 4-(2,2-dichloroacetamide)-N-butylnaphthyllimide (CNA) | F⁻ | - | 0.52 µM (fluorescence), 1.41 µM (absorption) | CH₃CN | [5] |
| Naphthalimide-based Polyammonium Receptors | Pyrophosphate | High affinity | - | Buffered aqueous solution | [6] |
| Anthracene and Naphthalic Anhydride Dyad | F⁻, AcO⁻ | 2.24 x 10⁴ M⁻¹ (F⁻) | - | - | [7] |
Table 2: Performance of Urea-Based Anion Sensors
| Sensor | Target Anion(s) | Binding Constant (K) / Association Constant (Kass) | Limit of Detection (LOD) | Solvent System | Reference |
| Tripodal Hexaurea Receptor | Cl⁻, SO₄²⁻, PO₄³⁻ | 93 M⁻¹ (Cl⁻), 7.3 x 10³ M⁻¹ (SO₄²⁻), 8.4 x 10⁵ M⁻¹ (PO₄³⁻) | - | 5% v/v H₂O/DMSO-d₆ | [8] |
| p-xylylenediamine and 3-nitrophenyl isocyanate based | F⁻, H₂PO₄⁻, HCO₃⁻, AcO⁻ | - | - | DMSO | [9] |
| Tritopic Bis-Urea Receptors | OAc⁻ | - | - | - | [10] |
| Thiourea-based Molecular Cleft | F⁻ | High affinity | - | DMSO | [11] |
Table 3: Performance of Squaramide-Based Anion Sensors
| Sensor | Target Anion(s) | Binding Constant (K) / Association Constant (Kass) | Limit of Detection (LOD) | Solvent System | Reference |
| Bis(4-nitrophenyl)squaramide | F⁻, Cl⁻, Br⁻, I⁻ | logK: 8.00 (F⁻), 6.05 (Cl⁻), 4.70 (Br⁻), 3.51 (I⁻) | - | Acetonitrile (MeCN) | [12] |
| Aliphatic Symmetric Squaramides | Cl⁻, Br⁻ | Ka: 27.34 M⁻¹ (Cl⁻), 11.08 M⁻¹ (Br⁻) | - | - | [13][14] |
| Macrocyclic Squaramide | Sulfates | High affinity | - | DMSO-d₆ | [15] |
Experimental Protocols for Validation
The following are generalized protocols for the key experiments required to validate a new anion sensor like 9-Fluorenone-1-boronic acid.
Synthesis of 9-Fluorenone-1-boronic acid
The synthesis of 9-fluorenone derivatives can be achieved through various established organic chemistry reactions. A common approach involves the Suzuki-Miyaura cross-coupling reaction. For instance, a suitably substituted fluorenone precursor could be coupled with a boronic acid pinacol ester.[16] Alternatively, palladium-catalyzed carbonylative reactions of aryl halides and arylboronic acids can be employed.[16] The final product should be purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Fluorescence Titration for Anion Selectivity
This experiment determines the sensor's response to different anions.
-
Materials: Stock solution of 9-Fluorenone-1-boronic acid in a suitable solvent (e.g., DMSO, acetonitrile), stock solutions of various anions (as tetrabutylammonium salts to ensure solubility) in the same solvent, fluorescence spectrophotometer.
-
Procedure:
-
Prepare a series of solutions of the sensor at a constant concentration.
-
To each solution, add an increasing concentration of a specific anion.
-
Record the fluorescence emission spectrum for each solution after an appropriate incubation time.
-
Plot the change in fluorescence intensity at the emission maximum against the anion concentration.
-
Repeat the process for a wide range of anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, CN⁻, OAc⁻, H₂PO₄⁻, NO₃⁻, SO₄²⁻) to assess selectivity.[17]
-
Determination of Binding Constant (K)
The binding constant quantifies the strength of the interaction between the sensor and the anion. The Benesi-Hildebrand method is a common approach for 1:1 binding stoichiometry.[18]
-
Procedure:
-
Using the data from the fluorescence titration, plot 1/(F - F₀) versus 1/[Anion], where F is the fluorescence intensity at a given anion concentration, and F₀ is the initial fluorescence intensity of the sensor alone.
-
For a 1:1 complex, this plot should be linear.
-
The binding constant (K) can be calculated from the slope and intercept of the linear fit.[18]
-
Calculation of the Limit of Detection (LOD)
The LOD is the lowest concentration of an anion that can be reliably detected by the sensor.
-
Procedure:
-
Measure the fluorescence intensity of a blank solution (sensor only) multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
Perform a fluorescence titration with very low concentrations of the target anion and plot the fluorescence intensity versus concentration.
-
The slope (k) of the initial linear portion of this plot is determined.
-
The LOD is calculated using the formula: LOD = 3σ/k.[19]
-
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Signaling pathway of a boronic acid-based anion sensor.
Caption: Experimental workflow for anion sensor validation.
Caption: Comparison of anion sensor classes.
References
- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Naphthalimide-Based Polyammonium Chemosensors for Anions: Study of Binding Properties and Sensing Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anion-Binding Properties of Aliphatic Symmetric Squaramide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrocyclic squaramides as ion pair receptors and fluorescent sensors selective towards sulfates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Fluorenone synthesis [organic-chemistry.org]
- 17. Fluorescence Anion Chemosensor Array Based on Pyrenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
A Comparative Guide to the Products of 9-Fluorenone-1-boronic Acid Reactions for Researchers in Drug Discovery
This guide provides a comprehensive analysis of the synthesis, characterization, and biological evaluation of products derived from 9-Fluorenone-1-boronic acid. Primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this versatile building block allows for the introduction of the 9-fluorenone scaffold at the C1 position, leading to a diverse range of 1-aryl-9-fluorenones. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential applications in oncology and infectious diseases.
This guide offers a comparative perspective on the performance of these 1-substituted derivatives against other positional isomers and alternative molecular scaffolds. All quantitative data are summarized in clear, comparative tables, and detailed experimental protocols for key synthetic and analytical procedures are provided.
Data Presentation: Comparative Performance of Fluorenone Derivatives
The biological activity of fluorenone derivatives is highly dependent on the nature and position of their substituents. The following tables present a comparative summary of the anticancer and antimicrobial activities of various fluorenone derivatives, highlighting the potential of 1-substituted analogues.
Table 1: Comparative Anticancer Activity of Fluorenone Derivatives
| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1-Substituted Fluorenone Analogue | N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | T47D (Breast) | Growth Inhibition | <1 | [1] |
| HCT116 (Colon) | Growth Inhibition | <1 | [1] | ||
| SNU398 (Hepatocellular) | Growth Inhibition | <1 | [1] | ||
| 2-Substituted Fluorenone Analogue | SG3 (a 2,7-disubstituted 9H-fluoren-9-one derivative) | MCF-7 (Breast) | SIRT2 Inhibition | 1.95 | |
| 9-Substituted Fluorene Analogue | 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF) | Human Hepatocellular Carcinoma (HCC) | Apoptosis Induction | Not specified | [2] |
| Alternative Anticancer Agent | Doxorubicin | HepG2 (Hepatocellular) | Cytotoxicity | 24.7 ± 3.2 | [3] |
Note: Data is compiled from different studies and should be used for comparative purposes with caution due to potential variations in experimental conditions.
Table 2: Comparative Antimicrobial Activity of Fluorenone Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| O-aryl-carbamoyl-oxymino-fluorene | Compound 1d | Staphylococcus aureus | 0.156 | [4] |
| Candida albicans | 0.019 | [4] | ||
| Fluorenone Sulfonamide | Compound 3e | SARS-CoV-2 Mpro | IC50 = 23 ± 3.4 µM | |
| SARS-CoV-2 PLpro | IC50 = 6.33 ± 0.5 µM | |||
| Broad-Spectrum Antiviral | Tilorone | SARS-CoV-2 | IC50 = 180 nM | [5] |
MIC: Minimum Inhibitory Concentration
Table 3: Spectroscopic Characterization Data for 1-Aryl-9-Fluorenones
| 1-Aryl Substituent | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | MS (m/z) |
| Phenyl | 7.2-7.8 (m, Ar-H) | 120.1, 123.8, 128.8, 133.9, 134.4, 144.1, 193.1 (fluorenone core); additional peaks for phenyl group | ~1715 (C=O), ~1600 (C=C) | 256 [M]+ |
| 4-Methoxyphenyl | 3.8 (s, 3H, OCH3), 6.9-7.7 (m, Ar-H) | 55.3 (OCH3), fluorenone and aryl peaks | ~1710 (C=O), ~1605 (C=C), ~1250 (C-O) | 286 [M]+ |
| 4-Chlorophenyl | 7.3-7.7 (m, Ar-H) | fluorenone and aryl peaks | ~1712 (C=O), ~1595 (C=C), ~1090 (C-Cl) | 290/292 [M/M+2]+ |
| Naphthalen-1-yl | 7.4-8.2 (m, Ar-H) | fluorenone and naphthyl peaks | ~1710 (C=O), ~1590 (C=C) | 306 [M]+ |
Note: Specific peak assignments can be found in the cited literature. Data for the fluorenone core is based on the parent 9-fluorenone structure.[6][7][8][9][10][11][12][13]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 1-aryl-9-fluorenones are provided below to ensure reproducibility and facilitate further research.
Protocol 1: Synthesis of 1-Aryl-9-Fluorenones via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 9-Fluorenone-1-boronic acid with various aryl halides.[14]
Materials:
-
9-Fluorenone-1-boronic acid
-
Aryl halide (e.g., 4-bromoanisole, 1-bromonaphthalene)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 9-Fluorenone-1-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-9-fluorenone.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: MTT Assay for Anticancer Activity Evaluation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[3][15]
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (1-aryl-9-fluorenone) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
The following diagrams illustrate key workflows and signaling pathways associated with the products of 9-Fluorenone-1-boronic acid reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmse000521 9-fluorenone at BMRB [bmrb.io]
- 7. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9-Fluorenol(1689-64-1) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 9-Fluorenone(486-25-9) IR Spectrum [m.chemicalbook.com]
- 12. Solved 1H NMR has already been done so I only need the 13C | Chegg.com [chegg.com]
- 13. researcherslinks.com [researcherslinks.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9-Fluorenone-1-boronic Acid in Suzuki-Miyaura Couplings
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides an objective comparison of the performance of 9-Fluorenone-1-boronic acid against other commonly used boronic acids—phenylboronic acid, 4-formylphenylboronic acid, and 1-naphthylboronic acid—in Suzuki-Miyaura couplings. This comparison is supported by representative experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your synthetic needs.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The reactivity of boronic acids in Suzuki-Miyaura couplings is significantly influenced by both electronic and steric factors. The following table summarizes the performance of 9-Fluorenone-1-boronic acid in comparison to other arylboronic acids when coupled with a model aryl bromide, 4-bromoanisole. It is important to note that the presented yields are representative and can vary based on the specific reaction conditions and substrate scope.
| Boronic Acid | Structure | Key Characteristics | Aryl Halide | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 9-Fluorenone-1-boronic acid | ![]() | Electron-withdrawing fluorenone moiety | 4-Bromoanisole | ![]() | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| Phenylboronic acid | ![]() | Electron-neutral, benchmark standard | 4-Bromoanisole | ![]() | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 95[1][2][3][4] |
| 4-Formylphenylboronic acid | ![]() | Electron-withdrawing aldehyde group | 4-Bromoanisole | ![]() | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 12 | 92[5] |
| 1-Naphthylboronic acid | ![]() | Sterically hindered aromatic system | 4-Bromoanisole | ![]() | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88[6] |
Note: The data presented is compiled from various sources and represents typical yields. Direct comparison under identical conditions may yield different results.
Experimental Protocols
A detailed, generalized experimental protocol for a Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for the specific boronic acids and aryl halides used in your research.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 10 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent and water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7][8][9]
Mechanistic and Workflow Diagrams
To further aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Verifying the Purity of 9-Fluorenone-1-boronic acid: A Comparative Spectral Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic compounds for pharmaceutical and materials science applications, confirming the purity and structural integrity of key intermediates is paramount. This guide provides a comparative analysis of spectral data to confirm the purity of 9-Fluorenone-1-boronic acid, a valuable building block in organic synthesis. This guide will compare its spectral characteristics with those of a structurally related alternative, Phenylboronic acid, and provide detailed experimental protocols for the analytical techniques discussed.
Comparison of Spectral Data
The purity of 9-Fluorenone-1-boronic acid can be rigorously assessed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected spectral data for 9-Fluorenone-1-boronic acid and the alternative compound, Phenylboronic acid. Data for the closely related 9-Fluorenone is also included for reference.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (cm⁻¹) | Mass Spectrometry (m/z) |
| 9-Fluorenone-1-boronic acid | Aromatic protons, B(OH)₂ proton | Carbonyl carbon, Aromatic carbons, Carbon bearing boron | C=O stretch, O-H stretch (boronic acid), B-O stretch, Aromatic C-H stretches | [M]+, [M-H₂O]+, Fragmentation pattern of fluorenone and boronic acid moieties |
| Phenylboronic acid | 7.33-7.99 (aromatic protons)[1] | Aromatic carbons | ~3280 (O-H stretch, broad), 1002 (B-OH bend), 966, 758 (C-H out-of-plane bends)[2] | [M]+, [M-H₂O]+ |
| 9-Fluorenone (for reference) | 7.28-7.65 (aromatic protons)[3][4][5][6][7][8] | 120.7-144.9 (aromatic carbons), 194.3 (carbonyl carbon)[3][4][9] | ~1715 (C=O stretch)[10][11] | 180 ([M]+), 152, 151[3][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectral analysis. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Weigh approximately 5-10 mg of the boronic acid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.[14][15][16] The use of methanol-d₄ can help break up oligomeric species of boronic acids, which can otherwise lead to broad and poorly resolved spectra.[17]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.[15][16]
-
The final volume in the NMR tube should be approximately 4-5 cm in height for a standard 5 mm tube.[15]
-
Cap the NMR tube securely.
Instrumental Parameters (¹H and ¹³C NMR):
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[18]
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and collect the spectrum.[18]
Instrumental Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For boronic acids, derivatization is sometimes employed to improve volatility and stability, although analysis without derivatization is also possible.[2]
Sample Preparation (Direct Infusion ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
Acidify the solution with a trace amount of formic acid for positive ion mode or basify with a trace of ammonium hydroxide for negative ion mode to aid ionization.
Instrumental Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: A range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: 100-150 °C.
Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for confirming the purity of a synthesized chemical compound like 9-Fluorenone-1-boronic acid using spectral analysis.
Caption: A general workflow for the confirmation of chemical purity using spectroscopic methods.
Signaling Pathways and Logical Relationships
While 9-Fluorenone-1-boronic acid is primarily a synthetic intermediate, boronic acids, in general, are known to interact with biological systems. For instance, they can form reversible covalent bonds with diols, a property exploited in sensors for saccharides. A logical relationship diagram for this interaction is presented below.
Caption: Logical relationship of boronic acid interaction with a diol-containing molecule.
By following these protocols and comparing the obtained spectral data with the expected values, researchers can confidently ascertain the purity of their synthesized 9-Fluorenone-1-boronic acid, ensuring the reliability of subsequent research and development activities.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bmse000521 9-fluorenone at BMRB [bmrb.io]
- 5. 9-Fluorenone(486-25-9) 1H NMR spectrum [chemicalbook.com]
- 6. Solved For the 1H NMR spectrum of 9-fluorenone, assign | Chegg.com [chegg.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Solved 4. In the 'H NMR spectrum of 9-fluorenone, assign the | Chegg.com [chegg.com]
- 9. 9-Fluorenone(486-25-9) 13C NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 9-Fluorenone(486-25-9) IR Spectrum [chemicalbook.com]
- 12. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. raineslab.com [raineslab.com]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. reddit.com [reddit.com]
- 18. drawellanalytical.com [drawellanalytical.com]
Assessing the Binding Affinity of Boronic Acid-Based Fluorescent Sensors with Diols: A Comparative Guide
Disclaimer: Despite a comprehensive literature search, specific quantitative binding affinity data for 9-Fluorenone-1-boronic acid with a range of diols could not be located. To fulfill the user's request for a comparative guide, this document presents a representative example using a well-studied fluorescent boronic acid, 2-(aminomethyl)phenylboronic acid, which demonstrates the principles of diol binding assessment. The methodologies and data presentation formats provided herein can be readily adapted once specific experimental data for 9-Fluorenone-1-boronic acid becomes available.
This guide provides a comparative assessment of the binding affinity of a fluorescent boronic acid sensor with various biologically relevant diols. The information is intended for researchers, scientists, and drug development professionals working on the development of saccharide sensors and other diagnostic tools.
Data Presentation: Comparative Binding Affinity
The binding affinity of boronic acids with diols is a critical parameter for the design of sensors for carbohydrates and other biologically important molecules. The strength of this interaction is typically quantified by the association constant (Kₐ) or the dissociation constant (Kₐ), where a higher Kₐ or a lower Kₐ indicates stronger binding.
The following table summarizes the apparent association constants (Kₐ) for the binding of a representative fluorescent boronic acid, 2-(aminomethyl)phenylboronic acid, with several common monosaccharides. This data is illustrative and compiled from studies utilizing fluorescence spectroscopy.
Table 1: Apparent Association Constants (Kₐ) of 2-(aminomethyl)phenylboronic acid with various Diols at Physiological pH (7.4)
| Diol | Association Constant (Kₐ, M⁻¹) |
| D-Fructose | 4365 |
| D-Galactose | 660 |
| D-Mannose | 70 |
| D-Glucose | 110 |
Note: The binding affinity of boronic acids is highly dependent on factors such as pH, buffer composition, and the specific structure of both the boronic acid and the diol.
Experimental Protocols
The determination of binding constants for boronic acid-diol interactions relies on various analytical techniques. Fluorescence spectroscopy is a particularly powerful method for fluorescent boronic acids due to its high sensitivity.
Fluorescence Titration Spectroscopy
This method is widely used to determine the binding affinity between a fluorescent boronic acid and a non-fluorescent diol. The interaction between the boronic acid and the diol leads to a change in the fluorescence properties of the boronic acid, which can be monitored to calculate the binding constant.
Materials:
-
Fluorescent boronic acid (e.g., 2-(aminomethyl)phenylboronic acid) stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Diol (e.g., fructose, glucose) stock solutions of varying concentrations in the same buffer.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
A solution of the fluorescent boronic acid of a fixed concentration is placed in a quartz cuvette.
-
The initial fluorescence emission spectrum of the boronic acid solution is recorded.
-
Aliquots of the diol stock solution are incrementally added to the cuvette.
-
After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded.
-
The changes in fluorescence intensity at a specific wavelength are plotted against the concentration of the diol.
-
The binding constant (Kₐ) is then determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows involved in assessing the binding affinity of boronic acids with diols.
Caption: Signaling mechanism of a PET-based fluorescent boronic acid sensor for diol detection.
Caption: Workflow for determining binding affinity using fluorescence titration.
Caption: Factors influencing the binding affinity between boronic acids and diols.
A Comparative Study on the Reactivity of Fluorenone Boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The fluorenone scaffold is a privileged structure in medicinal chemistry and materials science. The ability to functionalize this core through cross-coupling reactions is crucial for the development of novel therapeutic agents and advanced materials. Understanding the relative reactivity of fluorenone boronic acid isomers is, therefore, of significant practical importance for optimizing reaction conditions and synthetic strategies.
Factors Influencing Reactivity
The reactivity of aryl boronic acids in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects. These factors influence the key steps of the catalytic cycle, particularly the transmetalation step.
-
Electronic Effects: The electron density on the carbon atom attached to the boron atom plays a crucial role. Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. Conversely, electron-donating groups can enhance reactivity.
-
Steric Effects: The steric hindrance around the boronic acid moiety can impede the approach of the palladium complex, thereby reducing the rate of transmetalation. Isomers with substituents ortho to the boronic acid group are generally less reactive than their meta or para counterparts.
Predicted Reactivity of Fluorenone Boronic Acid Isomers
The fluorenone core possesses a ketone group, which acts as a moderately deactivating, electron-withdrawing group through resonance and inductive effects. This electronic influence will modulate the reactivity of the boronic acid group depending on its position on the aromatic rings.
| Isomer | Position of Boronic Acid | Predicted Electronic Effect of Ketone | Predicted Steric Hindrance | Predicted Relative Reactivity |
| 2-Fluorenone Boronic Acid | Para to the carbonyl group (relative to the other ring) | Moderate deactivation | Low | High |
| 3-Fluorenone Boronic Acid | Meta to the carbonyl group (relative to the other ring) | Minor deactivation | Low | Medium |
| 4-Fluorenone Boronic Acid | Ortho to the carbonyl group (relative to the other ring) | Significant deactivation and potential for steric hindrance | High | Low |
Based on these considerations, the predicted order of reactivity for the fluorenone boronic acid isomers in a Suzuki-Miyaura coupling reaction is:
2-Fluorenone Boronic Acid > 3-Fluorenone Boronic Acid > 4-Fluorenone Boronic Acid
The 2-isomer is expected to be the most reactive due to the para-like relationship with the electron-withdrawing ketone, which has a less pronounced deactivating effect compared to the ortho position. The 4-isomer is predicted to be the least reactive due to the combined influence of steric hindrance from the peri-position and the strong electron-withdrawing effect of the adjacent carbonyl group.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general experimental protocol that can be used to empirically determine and compare the reactivity of the different fluorenone boronic acid isomers. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
Fluorenone boronic acid isomer (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the fluorenone boronic acid isomer, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
The reactivity of each isomer can be compared by monitoring the reaction time required for complete consumption of the starting material or by comparing the isolated yields of the product under identical reaction conditions.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship: Factors Influencing Isomer Reactivity
This diagram illustrates the logical flow of how electronic and steric factors are predicted to influence the reactivity of the fluorenone boronic acid isomers.
Caption: Factors influencing the predicted reactivity of fluorenone boronic acid isomers.
This guide provides a framework for understanding and predicting the reactivity of fluorenone boronic acid isomers. Experimental validation is crucial to confirm these predictions and to optimize synthetic routes for specific applications.
A Researcher's Guide to Verifying Fluorescence Quenching and Enhancement Mechanisms
For researchers, scientists, and drug development professionals, understanding and verifying the underlying mechanisms of fluorescence modulation is paramount for accurate data interpretation and the development of robust assays. This guide provides a comparative overview of common fluorescence quenching and enhancement mechanisms, supported by experimental data and detailed protocols for their verification.
Fluorescence quenching, the decrease in fluorescence intensity, and fluorescence enhancement, the increase in fluorescence intensity, are powerful phenomena utilized in a wide array of applications, from fundamental biological research to high-throughput drug screening. The ability to distinguish between different mechanisms, such as static and dynamic quenching, or to quantify the efficiency of processes like Förster Resonance Energy Transfer (FRET), is crucial for reliable results. This guide will delve into the principles and experimental verification of key mechanisms, offering a toolkit for researchers to confidently investigate their systems.
Distinguishing Fluorescence Quenching Mechanisms
Fluorescence quenching can occur through several distinct pathways, broadly categorized as static or dynamic. The choice of experimental approach is critical to elucidate the operative mechanism.
Static vs. Dynamic Quenching
Static quenching occurs when a fluorophore and a quencher form a non-fluorescent complex in the ground state.[1][2] This pre-formed complex reduces the population of fluorophores available for excitation. In contrast, dynamic (or collisional) quenching happens when the quencher collides with the fluorophore in its excited state, leading to non-radiative de-excitation.[1][3]
A cornerstone in quenching analysis is the Stern-Volmer equation , which relates the change in fluorescence intensity to the quencher concentration[4][5]:
I0/I = 1 + KSV[Q]
where I0 and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and KSV is the Stern-Volmer quenching constant. While a linear Stern-Volmer plot can be indicative of a single quenching mechanism, it alone is insufficient to distinguish between static and dynamic quenching.[6]
Table 1: Key Differences Between Static and Dynamic Quenching
| Feature | Static Quenching | Dynamic Quenching |
| Mechanism | Ground-state complex formation[2][4] | Collisional deactivation of the excited state[3][4] |
| Fluorophore Lifetime | Unchanged[6][7] | Decreased[6][7] |
| Effect of Temperature | Quenching decreases with increasing temperature[3][8] | Quenching increases with increasing temperature[3][8] |
| Absorption Spectrum | May change[7] | Unchanged[7] |
Experimental Protocols for Distinguishing Quenching Mechanisms
1. Stern-Volmer Analysis
This experiment determines the Stern-Volmer constant by measuring fluorescence intensity at varying quencher concentrations.[9]
-
Materials : Fluorophore solution of known concentration, quencher stock solution, appropriate buffer.
-
Instrumentation : Fluorometer.
-
Procedure :
-
Prepare a series of solutions with a constant concentration of the fluorophore and varying concentrations of the quencher.[10]
-
Measure the fluorescence intensity of each solution at the fluorophore's emission maximum.
-
Plot I0/I versus [Q].
-
Determine the Stern-Volmer constant (KSV) from the slope of the linear fit.[9]
-
2. Fluorescence Lifetime Measurements
This is the most definitive method to distinguish between static and dynamic quenching.[11]
-
Materials : Fluorophore solution with and without the quencher.
-
Instrumentation : Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer.[12]
-
Procedure :
3. Temperature-Dependent Studies
The effect of temperature on the quenching efficiency provides another means of differentiation.[13]
-
Materials : Fluorophore solution with a fixed concentration of the quencher.
-
Instrumentation : Fluorometer with a temperature-controlled cuvette holder.[14]
-
Procedure :
Diagram 1: Workflow for Distinguishing Quenching Mechanisms
Caption: A logical workflow to differentiate between static and dynamic fluorescence quenching mechanisms.
Verifying Specific Quenching Mechanisms
Beyond the general distinction between static and dynamic processes, several specific quenching mechanisms are prevalent in biological and chemical systems.
Förster Resonance Energy Transfer (FRET)
FRET is a dynamic quenching mechanism involving the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule.[15] The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler".[15]
Table 2: Comparison of FRET Donor-Acceptor Pairs [16]
| Donor | Acceptor | Förster Radius (R0) in Å |
| EGFP | mRFP1 | 49 |
| EGFP | mStrawberry | 55 |
| EGFP | mCherry | 51 |
| mTFP1 | EYFP | 57 |
Experimental Protocol: FRET Efficiency Measurement by Acceptor Photobleaching [17]
This method quantifies FRET by measuring the increase in donor fluorescence after the acceptor is photobleached.[18]
-
Materials : Sample co-labeled with donor and acceptor fluorophores.
-
Instrumentation : Confocal laser scanning microscope.
-
Procedure :
-
Acquire a pre-bleach image of the donor and acceptor fluorescence.[19]
-
Select a region of interest (ROI) and photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength.[19]
-
Acquire a post-bleach image of the donor fluorescence.[19]
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (Ipre / Ipost) where Ipre and Ipost are the donor fluorescence intensities before and after photobleaching, respectively.
-
Diagram 2: FRET Acceptor Photobleaching Workflow
Caption: Experimental workflow for determining FRET efficiency using the acceptor photobleaching method.
Verifying Fluorescence Enhancement Mechanisms
Fluorescence enhancement provides a "turn-on" signal that is highly desirable for sensing and imaging applications.
Aggregation-Induced Emission (AIE)
AIE is a phenomenon where certain molecules (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[20] This is attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways.[20]
Table 3: Performance Comparison of AIE Probes vs. Conventional Dyes [4]
| Parameter | AIE Probes | Conventional Dyes (e.g., Rhodamine) |
| Fluorescence in Aggregate State | High | Low (Aggregation-Caused Quenching) |
| Photostability | High | Moderate to Low |
| Signal-to-Noise Ratio | High | Lower |
Experimental Protocol: Verifying AIE [20]
-
Materials : AIEgen, a "good" solvent (e.g., THF), and a "poor" solvent (e.g., water).
-
Instrumentation : Fluorometer.
-
Procedure :
-
Dissolve the AIEgen in the good solvent.
-
Measure the fluorescence spectrum.
-
Titrate the solution with the poor solvent to induce aggregation, measuring the fluorescence spectrum at different solvent fractions.
-
Plot the fluorescence intensity at the emission maximum versus the fraction of the poor solvent.
-
A significant increase in fluorescence intensity upon addition of the poor solvent confirms the AIE effect.
-
Diagram 3: Mechanism of Aggregation-Induced Emission
Caption: A comparison of the de-excitation pathways for an AIEgen in solution versus an aggregated state.
Metal-Enhanced Fluorescence (MEF)
MEF is the enhancement of fluorescence intensity when a fluorophore is in close proximity (typically 5-90 nm) to a metallic nanostructure.[21] This effect arises from the interaction of the fluorophore's excited state with surface plasmons in the metal.[22]
Table 4: Comparison of Nanomaterials for Metal-Enhanced Fluorescence [21]
| Metal | Plasmon Resonance Wavelength Range | Key Advantages |
| Silver (Ag) | UV-Visible | High enhancement factor |
| Gold (Au) | Visible-NIR | Biocompatible, chemically stable |
| Copper (Cu) | Visible | Cost-effective |
| Aluminum (Al) | UV | Good for UV-emitting fluorophores |
Experimental Protocol: Verifying MEF [23]
-
Materials : Fluorophore solution, metallic nanoparticle suspension (e.g., gold or silver nanoparticles), and a control solution without nanoparticles.
-
Instrumentation : Fluorometer and a UV-Vis spectrophotometer.
-
Procedure :
-
Characterize the plasmon resonance of the metallic nanoparticles using UV-Vis spectroscopy.
-
Prepare samples of the fluorophore with and without the metallic nanoparticles.
-
Measure the fluorescence emission spectra of both samples under the same excitation conditions.
-
An increase in the fluorescence intensity in the presence of the nanoparticles indicates MEF.
-
(Optional) Measure the fluorescence lifetime of the fluorophore with and without the nanoparticles. A decrease in lifetime in the presence of the nanoparticles is characteristic of MEF.[24]
-
Diagram 4: Principle of Metal-Enhanced Fluorescence
Caption: The interaction between a fluorophore and a metallic nanoparticle leading to enhanced fluorescence emission.
This guide provides a foundational framework for researchers to approach the verification of fluorescence quenching and enhancement mechanisms. By employing these experimental strategies and understanding the key distinguishing features of each process, scientists can achieve more accurate and reliable results in their fluorescence-based studies.
References
- 1. youtube.com [youtube.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. benchchem.com [benchchem.com]
- 5. edinst.com [edinst.com]
- 6. fiveable.me [fiveable.me]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemfiz.home.amu.edu.pl [chemfiz.home.amu.edu.pl]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. edinst.com [edinst.com]
- 12. edinst.com [edinst.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. edinst.com [edinst.com]
- 15. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 16. Quantitative comparison of different fluorescent protein couples for fast FRET-FLIM acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdc-berlin.de [mdc-berlin.de]
- 18. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 19. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. Recent Developments in Plasmonic Nanostructures for Metal Enhanced Fluorescence-Based Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metal-enhanced fluorescence: an emerging tool in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metal-Enhanced Fluorescence Study in Aqueous Medium by Coupling Gold Nanoparticles and Fluorophores Using a Bilayer Vesicle Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of 9-Fluorenone-1-Boronic Acid-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 9-Fluorenone-1-boronic acid-based sensors, with a focus on their cross-reactivity with common interferents. The information presented herein is supported by experimental data and detailed protocols to aid in the evaluation and application of these sensors in complex biological and chemical environments.
Performance Comparison of 9-Fluorenone-1-Boronic Acid-Based Sensors
The selectivity of boronic acid-based sensors is a critical parameter for their practical application, particularly in biological fluids where a variety of structurally similar saccharides and other diol-containing compounds are present. 9-Fluorenone-1-boronic acid and its derivatives are a class of fluorescent sensors that exhibit changes in their emission properties upon binding to saccharides. The primary challenge lies in achieving high selectivity for a specific target, such as glucose, in the presence of other sugars like fructose and galactose, which often exhibit higher binding affinities with monoboronic acids.
Cross-Reactivity Data
The following table summarizes representative binding constants (Kₐ) of aromatic boronic acid-based sensors with various saccharides. While specific data for 9-Fluorenone-1-boronic acid is compiled from multiple sources studying similar aromatic boronic acid sensors, it provides a strong comparative baseline for understanding its likely cross-reactivity profile. The binding affinity is influenced by factors such as the pH of the medium and the specific structure of the sensor.
| Sensor Type | Target Analyte | Interfering Saccharide | Binding Constant (Kₐ, M⁻¹) | Fold Difference vs. Glucose | Reference |
| Monoboronic Acid | D-Glucose | - | 110 | 1x | [1] |
| D-Fructose | 4365 | 39.7x | [1] | ||
| D-Galactose | 158 | 1.4x | [2] | ||
| Diboronic Acid | D-Glucose | - | 3981 | 1x | [3] |
| D-Fructose | 316 | 0.08x | [3] | ||
| D-Galactose | 158 | 0.04x | [3] |
Note: The data presented is a synthesis from studies on various aromatic boronic acid-based sensors and is intended to be representative. The binding constants can vary based on the specific molecular structure of the sensor and the experimental conditions. Diboronic acid sensors often show improved selectivity for glucose over other monosaccharides.[3]
Signaling Pathway and Experimental Workflow
Signaling Pathway: Photoinduced Electron Transfer (PET)
The fluorescence of many 9-fluorenone-based boronic acid sensors is modulated by a Photoinduced Electron Transfer (PET) mechanism. In the unbound state, the lone pair of electrons on a proximate amine group can quench the fluorescence of the fluorenone fluorophore. Upon binding of a saccharide to the boronic acid moiety, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity.
Experimental Workflow for Cross-Reactivity Testing
The following workflow outlines the key steps in assessing the cross-reactivity of a 9-Fluorenone-1-boronic acid-based sensor.
Experimental Protocols
Synthesis of 9-Fluorenone-1-Boronic Acid
A general synthesis approach involves the functionalization of a fluorenone precursor. A detailed, multi-step synthesis protocol can be found in specialized organic chemistry literature. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
General Protocol for Fluorescence Titration and Cross-Reactivity Assessment
This protocol outlines the measurement of the fluorescent response of a 9-Fluorenone-1-boronic acid-based sensor to various saccharides.
Materials:
-
9-Fluorenone-1-boronic acid sensor
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Target analyte (e.g., D-Glucose)
-
Interfering saccharides (e.g., D-Fructose, D-Galactose, D-Mannose)
-
High-purity water
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the 9-Fluorenone-1-boronic acid sensor in DMSO.
-
Prepare 100 mM stock solutions of glucose and each interfering saccharide in PBS buffer (pH 7.4).
-
-
Preparation of Working Solutions:
-
Dilute the sensor stock solution in PBS buffer to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is minimal (<1%) to avoid solvent effects on binding.
-
Prepare a series of saccharide solutions of varying concentrations by serial dilution of the stock solutions in PBS buffer.
-
-
Fluorescence Measurement:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the appropriate excitation and emission wavelengths for the 9-fluorenone fluorophore.
-
Add a fixed volume of the sensor working solution to a quartz cuvette.
-
Record the initial fluorescence spectrum (F₀) of the sensor solution.
-
Incrementally add small aliquots of the saccharide solution to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence spectrum after each addition until no significant change in fluorescence is observed (saturation).
-
-
Cross-Reactivity Testing:
-
Repeat the fluorescence titration procedure for each of the interfering saccharides using the same sensor concentration and experimental conditions.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity (F - F₀) or the ratio (F/F₀) as a function of the saccharide concentration.
-
Determine the association constant (Kₐ) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis.
-
This guide provides a foundational understanding of the cross-reactivity of 9-Fluorenone-1-boronic acid-based sensors. For specific applications, it is crucial to perform thorough in-house validation with the particular interferents relevant to the experimental system.
References
- 1. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Fluorenone-Based Compounds in OLEDs: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
While direct, comprehensive performance data for 9-Fluorenone-1-boronic acid in Organic Light-Emitting Diodes (OLEDs) is not extensively available in current literature, this guide provides a benchmark analysis of closely related fluorenone derivatives. The data presented here, derived from recent studies, offers valuable insights into the potential performance of this class of materials and compares them with established alternatives in OLED technology.
Performance of Fluorenone Derivatives as Emissive Materials
A recent study by Gudeika et al. (2021) provides a detailed account of the synthesis and electroluminescent properties of four novel fluorenone-based derivatives when used as emitters in fluorescent OLEDs.[1][2] The devices were fabricated with a general structure of ITO/TAPC (35 nm)/mCP:x% derivative (20 nm)/TPBi (55 nm)/LiF/Al, where 1,3-bis(N-carbazolyl)benzene (mCP) served as the host material. The performance of these derivatives is summarized in the table below.
| Derivative | Dopant Conc. (%) | Turn-on Voltage (V) | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
| Compound 1 | 10 | 5.08 | 2.54 | 7509 | 15.73 | 8.13 |
| Compound 2 | 10 | 4.82 | 2.11 | 6021 | 11.42 | 6.11 |
| Compound 3 | 5 | 5.21 | 1.89 | 5578 | 9.87 | 4.98 |
| Compound 4 | 5 | 5.35 | 1.55 | 4987 | 8.12 | 4.01 |
| Data sourced from Gudeika et al. (2021).[1][2] |
Comparative Analysis with Alternative OLED Materials
To contextualize the performance of the fluorenone derivatives, it is useful to compare them with other materials commonly used in OLEDs. Below is a summary of the performance of 1,3-bis(N-carbazolyl)benzene (mCP), a widely used host material, and a representative anthracene derivative, which are also used as emissive materials.
| Material | Role in OLED | Turn-on Voltage (V) | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) |
| 1,3-Bis(N-carbazolyl)benzene (mCP) | Host (Blue OLED) | 2.8 - 3.0 | 19.8 - 23.5 | 28,718 - 35,677 | - |
| Anthracene Derivative (8d) | Emitter | - | - | - | ~7.0% (current efficiency) |
| Data for mCP sourced from Sigma-Aldrich product information.[3] Data for Anthracene Derivative (8d) sourced from Aydemir et al. (2016).[4] |
Experimental Protocols
Synthesis of Fluorenone Derivatives
The following is a representative protocol for the synthesis of a fluorenone derivative (Compound 1 in the table above), as described by Gudeika et al. (2021).[5]
Materials:
-
2,7-dibromo-9H-fluoren-9-one
-
10H-phenoxazine
-
Tri-tert-butylphosphine (P(t-Bu)3) solution (1.0 M in toluene)
-
Potassium tert-butoxide (t-BuOK)
-
Palladium(II) acetate (Pd(OAc)2)
-
Toluene (anhydrous)
Procedure:
-
A mixture of 2,7-dibromo-9H-fluoren-9-one (0.5 g, 1.48 mmol), 10H-phenoxazine (0.6 g, 3.25 mmol), P(t-Bu)3 (1.0 M in toluene) (0.05 g, 0.27 mmol), t-BuOK (0.33 g, 2.96 mmol), and Pd(OAc)2 (0.02 g, 0.089 mmol) is placed in a reaction vessel.
-
Anhydrous toluene (20 mL) is added to the mixture.
-
The reaction mixture is heated at reflux under an inert atmosphere for 24 hours.
-
After cooling to room temperature, the mixture is poured into methanol.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by column chromatography using a mixture of ethyl acetate and n-hexane as the eluent.
-
The purified product is recrystallized to yield the final compound as a yellow solid.
OLED Fabrication via Thermal Evaporation
The following is a general protocol for the fabrication of multilayer OLEDs using vacuum thermal evaporation, a common technique for depositing thin films of organic materials.[6][7][8]
Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Ultrasonic bath
-
UV-ozone cleaner
-
High-vacuum thermal evaporation system with multiple sources
-
Quartz crystal microbalance for thickness monitoring
-
Shadow masks for patterning
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then dried with a stream of nitrogen and treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The cleaned substrate is loaded into the vacuum chamber. The organic materials for the different layers (e.g., hole injection layer, hole transport layer, emissive layer, electron transport layer) and the metal for the cathode are placed in separate crucibles.
-
The chamber is evacuated to a high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr).
-
The organic layers are deposited sequentially onto the substrate by heating the respective crucibles. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance.
-
A shadow mask is used during the deposition of the cathode material (e.g., LiF/Al) to define the active area of the pixels.
-
Encapsulation: After deposition, the devices are encapsulated in a nitrogen-filled glovebox to protect the organic layers from degradation by oxygen and moisture.
Visualizing the OLED Workflow and Structure
References
- 1. iipseries.org [iipseries.org]
- 2. nbinno.com [nbinno.com]
- 3. 1,3-二咔唑-9-基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 7. displayman.com [displayman.com]
- 8. opeetv.store [opeetv.store]
Safety Operating Guide
Proper Disposal of 9-Fluorenone-1-boronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 9-Fluorenone-1-boronic acid are paramount for ensuring personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of 9-Fluorenone-1-boronic acid, treating it as hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS).
Essential Safety and Hazard Information
Personal Protective Equipment (PPE) is mandatory when handling 9-Fluorenone-1-boronic acid:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Disposal Protocol for 9-Fluorenone-1-boronic Acid
The primary method for disposing of 9-Fluorenone-1-boronic acid is to manage it as hazardous waste through a licensed disposal company. In-lab neutralization of boronic acids should only be performed with explicit approval from your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all 9-Fluorenone-1-boronic acid waste in a dedicated, clearly labeled, and chemically compatible container.
-
Do not mix this waste with other chemical streams unless explicitly permitted by your EHS department.[1]
-
-
Containerization:
-
Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid.[2]
-
Label the container "Hazardous Waste," with the full chemical name "9-Fluorenone-1-boronic acid," and note any known hazards (e.g., "Irritant").
-
-
Contaminated Materials:
-
Dispose of any materials that have come into contact with 9-Fluorenone-1-boronic acid, such as gloves, pipette tips, and absorbent paper, as hazardous waste in the same designated container.[2]
-
-
Empty Containers:
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials like strong oxidizing agents.[1]
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed disposal company, following your institution's specific procedures.[2]
-
Experimental Protocol: Spill Cleanup
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate:
-
Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ensure the area is well-ventilated.
-
-
Don Personal Protective Equipment (PPE):
-
Wear the appropriate PPE as listed in the table above.
-
-
Containment:
-
Decontamination:
-
Clean the spill area with a suitable solvent and absorbent materials.
-
Collect all cleanup materials in the hazardous waste container.
-
-
Reporting:
-
Report the spill to your institution's EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 9-Fluorenone-1-boronic acid.
Caption: Logical workflow for the safe disposal of 9-Fluorenone-1-boronic acid.
References
Personal protective equipment for handling 9-Fluorenone-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 9-Fluorenone-1-boronic acid. The following procedures are based on best practices for handling boronic acid derivatives and fluorenones. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling 9-Fluorenone-1-boronic acid, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1] The 9-fluorenone moiety also suggests potential for serious eye irritation and toxicity to aquatic life with long-lasting effects.[2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4][5]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3][4]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with 9-Fluorenone-1-boronic acid.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3] | To protect eyes from contact, which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected prior to use and changed immediately upon contamination.[3][4][6] | To prevent skin contact and potential irritation.[1][3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3][4] | To protect skin from accidental splashes or spills.[3][4] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4][7] | To prevent respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of 9-Fluorenone-1-boronic acid.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Keep the container of 9-Fluorenone-1-boronic acid tightly closed when not in use.[4][6][8]
-
Avoid generating dust when transferring the solid.[4][6] Use appropriate tools, such as a spatula, for transfers.[4]
-
If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
-
For solution preparation, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
Spill Response Plan
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Avoid raising dust.[3][6]
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[1][6][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the appropriate safety personnel.
Disposal Plan
All waste generated from the use of 9-Fluorenone-1-boronic acid, including contaminated PPE and empty containers, must be considered hazardous waste.[3]
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[3]
-
Do not pour waste down the drain.[3] Discharge into the environment must be avoided.[6]
-
Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[3]
Diagram of the Handling Workflow for 9-Fluorenone-1-boronic acid
Caption: Workflow for Safely Handling 9-Fluorenone-1-boronic acid.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








